molecular formula C23H18FIN2O7 B8782831 3',5'-Di-O-benzoyl Fialuridine

3',5'-Di-O-benzoyl Fialuridine

Katalognummer: B8782831
Molekulargewicht: 580.3 g/mol
InChI-Schlüssel: FBENGCVQLDKVAT-AJYBTWMASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3',5'-Di-O-benzoyl Fialuridine is a purine nucleoside analog with broad antitumor activity, particularly in the study of indolent lymphoid malignancies. Its research value stems from its role as a key intermediate and analog of Fialuridine (FIAU), a compound critically important in toxicology and drug safety research. The mechanisms under investigation for this class of compounds include the inhibition of DNA synthesis and the induction of apoptosis in target cells. The parent compound, Fialuridine, is a nucleoside analogue that was investigated as a therapy for hepatitis B virus infection. Its research is pivotal for understanding drug-induced mitochondrial toxicity. Studies in primary human hepatocyte spheroids have shown that chronic exposure to such analogs can lead to delayed mitochondrial dysfunction, manifested as reactive oxygen species formation, lipid accumulation, and apoptosis. The cytotoxicity is mediated through its uptake by the human equilibrative nucleoside transporter 1 (ENT1) and subsequent phosphorylation by thymidine kinase 2 (TK2), which leads to the inhibition of mitochondrial DNA polymerase and a decrease in the expression of mtDNA-encoded genes. This body of research, triggered by a seminal 1993 clinical trial, provides a critical framework for using this compound to explore the mechanisms of nucleoside analog toxicity and anticancer activity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C23H18FIN2O7

Molekulargewicht

580.3 g/mol

IUPAC-Name

[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C23H18FIN2O7/c24-17-18(34-22(30)14-9-5-2-6-10-14)16(12-32-21(29)13-7-3-1-4-8-13)33-20(17)27-11-15(25)19(28)26-23(27)31/h1-11,16-18,20H,12H2,(H,26,28,31)/t16-,17+,18-,20-/m1/s1

InChI-Schlüssel

FBENGCVQLDKVAT-AJYBTWMASA-N

Isomerische SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=C(C(=O)NC3=O)I)F)OC(=O)C4=CC=CC=C4

Kanonische SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)I)F)OC(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3',5'-Di-O-benzoyl Fialuridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3',5'-Di-O-benzoyl Fialuridine (B1672660) is a prodrug of Fialuridine (FIAU), a nucleoside analogue once investigated as a potent antiviral agent against Hepatitis B Virus (HBV). Despite promising initial efficacy, its clinical development was halted due to severe and unforeseen mitochondrial toxicity, leading to liver failure and fatalities in a 1993 clinical trial.[1][2][3] This document provides a detailed technical overview of the mechanism of action of Fialuridine, with a focus on the molecular and cellular events that precipitate its toxic effects. The insights gleaned from the study of Fialuridine have had a lasting impact on preclinical toxicology and drug development, particularly for nucleoside analogues.

From Prodrug to Active Compound: The Conversion of 3',5'-Di-O-benzoyl Fialuridine

This compound is designed for enhanced bioavailability. Following administration, it undergoes rapid in vivo metabolism, where esterase enzymes cleave the benzoyl groups to release the active compound, Fialuridine (1-(2-deoxy-2-fluoro-1-D-arabinofuranosyl)-5-iodouracil or FIAU).[3] The subsequent mechanism of action and toxicity are attributable to FIAU.

Antiviral Mechanism of Action against Hepatitis B Virus

Fialuridine exerts its antiviral effect by targeting the HBV DNA polymerase, a critical enzyme for viral replication. The process involves several key steps:

  • Cellular Uptake and Anabolic Phosphorylation: Fialuridine enters host cells and is sequentially phosphorylated by host cell kinases to its active triphosphate form, Fialuridine triphosphate (FIAUTP).

  • Inhibition of HBV DNA Polymerase: FIAUTP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral DNA polymerase.

  • Chain Termination: Upon incorporation into the growing viral DNA chain, Fialuridine can act as a chain terminator, thus halting viral replication.

The initial clinical trials demonstrated that Fialuridine was a potent inhibitor of HBV replication, with patients exhibiting a precipitous drop in HBV DNA levels in their blood.[3]

The Core of Toxicity: Mitochondrial Dysfunction

The catastrophic toxicity of Fialuridine stems from its off-target effects on mitochondria, the powerhouse of the cell. The mechanism of mitochondrial toxicity is multifaceted and species-specific, which explains why it was not detected in preclinical animal studies.[1]

Mitochondrial Uptake and Phosphorylation

A critical factor in Fialuridine's human-specific toxicity is its transport into the mitochondria. This process is mediated by the human equilibrative nucleoside transporter 1 (ENT1) , which is expressed in the mitochondrial membrane of human cells but not in those of rodents.[4][5] Once inside the mitochondrial matrix, Fialuridine is phosphorylated to its monophosphate form by the mitochondrial enzyme thymidine kinase 2 (TK2) .[4][5] Subsequent phosphorylations lead to the formation of FIAUTP within the mitochondria.

Inhibition of DNA Polymerase Gamma (Pol γ)

The primary target of FIAUTP within the mitochondria is DNA polymerase gamma (Pol γ) , the sole DNA polymerase responsible for the replication and repair of mitochondrial DNA (mtDNA). FIAUTP is a potent competitive inhibitor of Pol γ with respect to the natural substrate dTMP.

Incorporation into Mitochondrial DNA and Impaired Replication

Pol γ can incorporate FIAUTP into the nascent mtDNA strand opposite adenosine (B11128) residues. While the incorporation of a single analogue may not immediately halt replication, the presence of multiple adjacent Fialuridine molecules dramatically impairs further chain elongation. This leads to a progressive depletion of mtDNA.

Downstream Consequences of mtDNA Depletion

The depletion of mtDNA has severe consequences for mitochondrial function, as mtDNA encodes essential subunits of the electron transport chain (ETC) and ATP synthase. The downstream effects include:

  • Impaired Oxidative Phosphorylation: Reduced expression of ETC components leads to a collapse of the mitochondrial respiratory chain, resulting in decreased ATP production.

  • Lactic Acidosis: To compensate for the lack of aerobic respiration, cells switch to anaerobic glycolysis, leading to the accumulation of lactic acid.[3][6]

  • Reactive Oxygen Species (ROS) Formation: A dysfunctional ETC can lead to increased production of ROS, causing oxidative stress and further cellular damage.[4][5]

  • Lipid Accumulation (Steatosis): Impaired mitochondrial beta-oxidation of fatty acids results in the accumulation of lipid droplets within the cytoplasm, particularly in hepatocytes.[7] This leads to a condition known as microvesicular steatosis.[3]

  • Apoptosis: The culmination of mitochondrial dysfunction, energy crisis, and oxidative stress triggers programmed cell death (apoptosis).[4][5]

These cellular events manifest clinically as hepatic failure, myopathy, neuropathy, pancreatitis, and severe lactic acidosis.[3][6] The toxicity was observed to be delayed, appearing after several weeks of treatment, and was tragically irreversible in many cases.[3][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism and toxicity of Fialuridine.

Table 1: Inhibition of DNA Polymerase Gamma by Fialuridine Triphosphate and its Metabolites

CompoundInhibition Constant (K_i) for dTMP Incorporation (µM)
FIAUTP0.015
FMAUTP0.03
FAUTP1.0

Data from in vitro inhibition kinetics studies.

Table 2: Effect of Fialuridine and its Metabolites on Mitochondrial DNA Abundance in HepG2 Cells

CompoundConcentration (µM)Duration% Decrease in mtDNA
Fialuridine (FIAU)2014 days30%
FMAU2014 days30%
FAU10014 days<10%

Data from cell culture experiments.

Table 3: Key Events in the 1993 Fialuridine Clinical Trial at NIH

ParameterObservation
Number of Patients15[2]
Duration of Treatment before Toxicity> 9 weeks[3]
Severe Toxicity7 out of 15 patients[3]
Fatalities5[3]
Liver Transplants2[3]
Key Clinical ManifestationsHepatic failure, lactic acidosis, pancreatitis, neuropathy, myopathy[3][6]

Data compiled from reports on the clinical trial.[2][3][6]

Experimental Protocols

DNA Polymerase Gamma Inhibition Assay

Objective: To determine the inhibitory effect of Fialuridine triphosphate on the activity of DNA polymerase gamma.

Methodology:

  • Enzyme and Substrates: Purified recombinant human DNA polymerase gamma is used. The reaction mixture contains a DNA template-primer, radiolabeled dNTPs (e.g., [³H]dTTP), and the other three unlabeled dNTPs.

  • Inhibition Kinetics: The assay is performed in the presence of varying concentrations of FIAUTP. The incorporation of the radiolabeled dNTP into the DNA is measured over time.

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentration in the presence and absence of the inhibitor. The type of inhibition (e.g., competitive) and the inhibition constant (K_i) are determined using Lineweaver-Burk or Dixon plots.

Mitochondrial DNA Quantification

Objective: To measure the effect of Fialuridine treatment on the abundance of mitochondrial DNA in cultured cells.

Methodology:

  • Cell Culture and Treatment: A relevant human cell line (e.g., HepG2 hepatoma cells) is cultured in the presence of varying concentrations of Fialuridine for a specified duration (e.g., 14 days).

  • DNA Extraction: Total DNA is extracted from the treated and control cells.

  • Quantitative PCR (qPCR): Real-time PCR is performed using specific primers for a mitochondrial gene (e.g., COX2) and a nuclear gene (e.g., β-actin) for normalization.

  • Data Analysis: The relative amount of mtDNA is calculated by comparing the amplification of the mitochondrial gene to the nuclear gene in treated versus control cells. A decrease in this ratio indicates mtDNA depletion.

Electron Microscopy of Mitochondria

Objective: To visualize the ultrastructural changes in mitochondria following Fialuridine treatment.

Methodology:

  • Sample Preparation: Cells or tissue samples from Fialuridine-treated and control subjects are fixed, dehydrated, and embedded in resin.

  • Ultrathin Sectioning: The embedded samples are cut into ultrathin sections (70-90 nm).

  • Staining: The sections are stained with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.

  • Imaging: The stained sections are examined using a transmission electron microscope (TEM).

  • Analysis: The morphology of mitochondria is assessed for abnormalities such as swelling, loss of cristae, and the presence of inclusions.[7]

Visualizations

Fialuridine_Mechanism_of_Action cluster_prodrug Prodrug Administration & Activation cluster_antiviral Antiviral Mechanism (in Hepatocyte) cluster_toxicity Mitochondrial Toxicity Mechanism (in Hepatocyte) 3_5_Di_O_benzoyl_Fialuridine 3',5'-Di-O-benzoyl Fialuridine (Prodrug) Fialuridine Fialuridine (FIAU) (Active Drug) 3_5_Di_O_benzoyl_Fialuridine->Fialuridine Esterase Cleavage (in vivo) FIAUTP_viral Fialuridine Triphosphate (FIAUTP) Fialuridine->FIAUTP_viral Host Cell Kinases ENT1 ENT1 Transporter Fialuridine->ENT1 Transport into Mitochondrion HBV_DNA_Polymerase HBV DNA Polymerase FIAUTP_viral->HBV_DNA_Polymerase Viral_DNA_Replication_Inhibition Inhibition of Viral DNA Replication HBV_DNA_Polymerase->Viral_DNA_Replication_Inhibition Incorporation & Chain Termination Mitochondrion Mitochondrion TK2 Thymidine Kinase 2 (TK2) ENT1->TK2 Fialuridine FIAUTP_mito FIAUTP TK2->FIAUTP_mito Phosphorylation Pol_gamma DNA Polymerase Gamma (Pol γ) FIAUTP_mito->Pol_gamma Inhibition mtDNA_depletion mtDNA Depletion Pol_gamma->mtDNA_depletion Incorporation into mtDNA ETC_dysfunction ETC Dysfunction mtDNA_depletion->ETC_dysfunction Cellular_Toxicity Hepatotoxicity (Lactic Acidosis, Steatosis, Apoptosis) ETC_dysfunction->Cellular_Toxicity Logical_Relationship_Toxicity_Cascade Fialuridine_Admin Fialuridine Administration Mito_Uptake Mitochondrial Uptake (via ENT1) Fialuridine_Admin->Mito_Uptake Mito_Phosphorylation Mitochondrial Phosphorylation (via TK2) Mito_Uptake->Mito_Phosphorylation Pol_gamma_Inhibition Pol γ Inhibition & mtDNA Incorporation Mito_Phosphorylation->Pol_gamma_Inhibition mtDNA_Depletion mtDNA Depletion Pol_gamma_Inhibition->mtDNA_Depletion ETC_Defects Electron Transport Chain Defects mtDNA_Depletion->ETC_Defects OxPhos_Failure Oxidative Phosphorylation Failure ETC_Defects->OxPhos_Failure Energy_Crisis Cellular Energy Crisis (↓ ATP) OxPhos_Failure->Energy_Crisis Lipid_Accumulation Lipid Accumulation OxPhos_Failure->Lipid_Accumulation Lactic_Acidosis Lactic Acidosis Energy_Crisis->Lactic_Acidosis Cell_Death Hepatocyte Death Energy_Crisis->Cell_Death Lipid_Accumulation->Cell_Death Liver_Failure Liver Failure Cell_Death->Liver_Failure

References

A Technical Guide to the Synthesis and Characterization of 3',5'-Di-O-benzoyl Fialuridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Di-O-benzoyl Fialuridine is a key intermediate in the synthesis of Fialuridine (FIAU), a nucleoside analogue investigated for its potent antiviral activity, particularly against the hepatitis B virus (HBV). Understanding the synthesis and characterization of this benzoylated precursor is crucial for the development of FIAU and related antiviral compounds. This technical guide provides a comprehensive overview of the synthetic pathway and detailed characterization of this compound.

Fialuridine itself is a pyrimidine (B1678525) nucleoside analog that inhibits viral DNA polymerase.[1] The benzoyl protecting groups at the 3' and 5' positions of the arabinofuranosyl sugar moiety are critical for synthetic strategies, allowing for regioselective modifications and improving solubility in organic solvents during synthesis. This guide will delve into the experimental protocols for its preparation and the analytical techniques used for its structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the preparation of a protected fluorinated sugar, followed by a coupling reaction with a modified uracil (B121893) base.

Synthetic Pathway Overview

The overall synthetic strategy can be visualized as a convergent synthesis, where the sugar and base moieties are prepared separately and then combined.

Synthesis_Pathway A 1,3,5-tri-O-benzoyl-α-D-arabinofuranose B 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose A->B Fluorination (DAST) E This compound B->E Coupling (TMSOTf) C 5-Iodouracil (B140508) D 2,4-bis(trimethylsilyloxy)-5-iodouracil C->D Silylation (HMDS, TMSOTf) D->E

Caption: General synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose

This initial step involves the fluorination of a protected arabinofuranose sugar.

  • Reactants: 1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose, Diethylaminosulfur trifluoride (DAST).

  • Solvent: Dichloromethane.

  • Procedure: 1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose is dissolved in dichloromethane. DAST is added dropwise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography.

Step 2: Silylation of 5-Iodouracil

To facilitate the subsequent coupling reaction, the 5-iodouracil base is silylated.

  • Reactants: 5-Iodouracil, Hexamethyldisilazane (HMDS), Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf).

  • Solvent: Dichloroethane.

  • Procedure: A suspension of 5-iodouracil in dichloroethane is treated with HMDS and a catalytic amount of TMSOTf. The mixture is heated to reflux until the solution becomes clear, indicating the formation of the silylated derivative.

Step 3: Glycosylation to form this compound

The key coupling step involves the reaction of the fluorinated sugar with the silylated base.

  • Reactants: 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose, 2,4-bis(trimethylsilyloxy)-5-iodouracil, Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Solvent: Dichloroethane or acetonitrile.

  • Procedure: The silylated 5-iodouracil solution is cooled, and the protected fluorinated sugar is added, followed by the dropwise addition of TMSOTf. The reaction mixture is stirred at room temperature and then heated to reflux. The progress of the reaction is monitored by TLC.

  • Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with water, dried, and concentrated. The resulting residue is purified by silica gel column chromatography to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data is based on typical results reported for this molecule.

Physicochemical Properties
PropertyValue
Molecular Formula C₂₃H₁₈FIN₂O₇
Molecular Weight 580.30 g/mol
Appearance White to off-white solid
CAS Number 97614-45-4
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following are expected chemical shifts for this compound.

¹H NMR (Proton NMR): The spectrum would exhibit characteristic signals for the protons of the sugar moiety, the uracil base, and the benzoyl groups. Key expected signals include:

  • A doublet for the anomeric proton (H-1').

  • Multiplets for the sugar protons (H-2', H-3', H-4', H-5').

  • A singlet for the H-6 proton of the uracil ring.

  • Multiplets in the aromatic region corresponding to the protons of the two benzoyl groups.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

¹⁹F NMR (Fluorine NMR): A key characterization technique for this molecule, the ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom at the C-2' position of the sugar, with coupling to adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Expected [M+H]⁺: 581.0215

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized this compound. A reversed-phase column with a suitable mobile phase gradient (e.g., acetonitrile/water) would be used. The purity is determined by the peak area percentage of the main component.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Logical_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (Protected Sugar & Uracil Base) Reaction Chemical Reactions (Fluorination, Silylation, Coupling) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR Final Confirmed Structure & Purity NMR->Final MS Mass Spectrometry (HRMS) MS->Final HPLC HPLC (Purity Assessment) HPLC->Final

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound is a well-defined process that provides a crucial intermediate for the production of the antiviral agent Fialuridine. Careful execution of the synthetic steps and rigorous characterization using modern analytical techniques are paramount to ensure the quality and purity of the final product. This technical guide provides researchers and drug development professionals with the foundational knowledge required for the successful synthesis and analysis of this important molecule.

References

3',5'-Di-O-benzoyl Fialuridine: A Technical Guide on a Purine Nucleoside Analog Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',5'-Di-O-benzoyl Fialuridine, a benzoylated derivative of the pyrimidine (B1678525) nucleoside analog Fialuridine (FIAU). While specific data on the benzoylated compound is limited, this document extrapolates from the extensive research on its parent compound, FIAU, to offer insights into its potential as a prodrug. This guide covers the synthesis, proposed mechanism of action, potential antiviral activity, and the critical aspect of mitochondrial toxicity associated with FIAU. Detailed experimental protocols for evaluating antiviral efficacy and toxicity are provided, alongside structured data tables and visualizations to facilitate understanding and future research.

Introduction

Fialuridine (1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil), or FIAU, is a pyrimidine nucleoside analog that was initially developed as a potent antiviral agent against Hepatitis B virus (HBV).[1] Despite showing promising antiviral activity in early studies, its clinical development was halted in 1993 due to severe and unexpected hepatotoxicity in a phase II clinical trial, which resulted in five fatalities and two liver transplants among fifteen patients.[1] The tragic outcome of the FIAU trials served as a critical lesson in drug development, highlighting the potential for severe mitochondrial toxicity with nucleoside analogs that may not be predicted by preclinical animal studies.

This compound is a derivative of FIAU where the hydroxyl groups at the 3' and 5' positions of the arabinofuranosyl ring are esterified with benzoyl groups. While one source incorrectly identifies it as a purine (B94841) nucleoside analog, its core structure is unequivocally derived from the pyrimidine nucleoside, Fialuridine.[2] The addition of benzoyl groups is a common strategy in medicinal chemistry to create prodrugs with enhanced lipophilicity, which can improve oral bioavailability and cellular uptake. It is hypothesized that this compound acts as a prodrug, being metabolized intracellularly to release the active Fialuridine.

This guide will delve into the known aspects of Fialuridine and provide a framework for the investigation of its 3',5'-di-O-benzoyl derivative.

Physicochemical Properties

PropertyFialuridine (FIAU)This compound (Predicted)
Chemical Formula C₉H₁₀FIN₂O₅C₂₃H₁₈FIN₂O₇
Molar Mass 372.09 g/mol 580.31 g/mol
Appearance White to almost white powder/crystalCrystalline solid
Melting Point 226 °CExpected to be different from FIAU
Solubility Soluble in DMSO, methanolExpected to have higher solubility in organic solvents and lower solubility in aqueous solutions compared to FIAU
Lipophilicity (LogP) -0.9 (predicted)Expected to be significantly higher than FIAU

Synthesis

A definitive published synthesis for this compound is not available in the public domain. However, a plausible synthetic route can be proposed based on standard nucleoside chemistry. The benzoylation of the 3' and 5' hydroxyl groups of Fialuridine can be achieved using a benzoylating agent in the presence of a suitable base.

A general procedure for the benzoylation of a nucleoside analog is as follows:

  • Fialuridine is dissolved in a dry aprotic solvent such as pyridine (B92270) or N,N-dimethylformamide (DMF).

  • An excess of benzoyl chloride is added dropwise to the solution at 0°C.

  • The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of methanol.

  • The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to yield this compound.

Biological Activity and Mechanism of Action

The biological activity of this compound is presumed to be dependent on its intracellular conversion to Fialuridine. Therefore, understanding the mechanism of action of FIAU is paramount.

Proposed Prodrug Activation

prodrug_activation This compound This compound Fialuridine (FIAU) Fialuridine (FIAU) This compound->Fialuridine (FIAU) Intracellular Esterases FIAU-Monophosphate FIAU-Monophosphate Fialuridine (FIAU)->FIAU-Monophosphate Thymidine (B127349) Kinase 2 (TK2) FIAU-Diphosphate FIAU-Diphosphate FIAU-Monophosphate->FIAU-Diphosphate FIAU-Triphosphate (FIAU-TP)\n(Active Form) FIAU-Triphosphate (FIAU-TP) (Active Form) FIAU-Diphosphate->FIAU-Triphosphate (FIAU-TP)\n(Active Form)

Caption: Proposed intracellular activation of this compound.

Antiviral Mechanism of Fialuridine

Fialuridine exerts its antiviral effect against HBV through the inhibition of the viral DNA polymerase.

  • Cellular Uptake and Phosphorylation: Fialuridine enters hepatocytes and is sequentially phosphorylated by host cell kinases, primarily the mitochondrial enzyme thymidine kinase 2 (TK2), to its active triphosphate form, FIAU-TP.

  • Inhibition of HBV DNA Polymerase: FIAU-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HBV DNA polymerase.

  • Chain Termination: Once incorporated, the 2'-fluoro and 3'-hydroxyl configuration of the arabinose sugar moiety of FIAU disrupts the normal conformation of the DNA strand, leading to premature chain termination and the cessation of viral DNA replication.

Mechanism of Mitochondrial Toxicity

The severe toxicity of Fialuridine is a direct consequence of its interaction with mitochondrial DNA (mtDNA) replication.

mitochondrial_toxicity

Caption: Signaling pathway of Fialuridine-induced mitochondrial toxicity.

The key steps in this process are:

  • Mitochondrial Transport: Fialuridine is transported into the mitochondria by the human equilibrative nucleoside transporter 1 (hENT1).

  • Mitochondrial Phosphorylation: Within the mitochondria, Fialuridine is phosphorylated to FIAU-TP by TK2.

  • Inhibition of DNA Polymerase Gamma: FIAU-TP is a potent inhibitor of DNA polymerase gamma (Pol γ), the sole DNA polymerase responsible for the replication and repair of mtDNA.

  • mtDNA Depletion: The inhibition of Pol γ leads to a progressive depletion of mtDNA.

  • Mitochondrial Dysfunction: The loss of mtDNA, which encodes essential components of the electron transport chain, results in impaired oxidative phosphorylation, leading to cellular energy crisis, lactic acidosis, and ultimately, cell death (apoptosis). This manifests clinically as hepatic failure, pancreatitis, and myopathy.[1]

Quantitative Data

The following tables summarize the available quantitative data for Fialuridine. It is anticipated that this compound would need to be evaluated in similar assays to determine its efficacy and toxicity profile.

Table 1: In Vitro Antiviral Activity of Fialuridine

VirusCell LineAssayIC₅₀Reference
Hepatitis B Virus (duck)Human Hepatoma CellsDNA Replication0.075 µM[3]
Hepatitis B Virus (duck)Chicken Liver CellsDNA Replication156 µM[3]
Herpes Simplex Virus-1 (HSV-1)--Ki = 0.14 µM[3]
Herpes Simplex Virus-2 (HSV-2)--Ki = 0.95 µM[3]
Vaccinia VirusHFF Cells-EC₅₀ = 1.5 µM[3]
Cowpox VirusHFF Cells-EC₅₀ = 0.2 µM[3]

Table 2: Fialuridine Clinical Trial Data (Hepatitis B)

Trial PhaseNumber of PatientsDosageDurationOutcome
Phase II150.1 or 0.25 mg/kg/dayUp to 13 weeksTrial terminated due to severe toxicity. 7 patients developed hepatic failure, 5 of whom died.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are for the evaluation of Fialuridine but are directly applicable to the study of this compound.

In Vitro Antiviral Assay (Hepatitis B)

antiviral_workflow start Start cell_culture Culture HepG2.2.15 cells start->cell_culture drug_treatment Treat cells with varying concentrations of test compound cell_culture->drug_treatment incubation Incubate for 7-10 days drug_treatment->incubation supernatant_collection Collect supernatant incubation->supernatant_collection dna_extraction Extract viral DNA supernatant_collection->dna_extraction qpcr Quantify HBV DNA by qPCR dna_extraction->qpcr data_analysis Calculate IC₅₀ qpcr->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro anti-HBV activity testing.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against HBV replication in a cell-based assay.

Materials:

  • HepG2.2.15 cell line (stably transfected with the HBV genome)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compound (this compound)

  • Positive control (e.g., Lamivudine)

  • DNA extraction kit

  • qPCR master mix and primers/probe for HBV DNA

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a no-drug control.

  • Incubation: Incubate the plates for 7-10 days, replacing the medium with freshly prepared compound-containing medium every 2-3 days.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • DNA Extraction: Extract viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.

  • qPCR Analysis: Quantify the amount of HBV DNA in each sample using real-time quantitative PCR (qPCR).

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of viral replication inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the test compound.

Materials:

  • HepG2 cells

  • DMEM with 10% FBS

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of the test compound for the same duration as the antiviral assay.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ from the dose-response curve.

Conclusion

This compound is a prodrug candidate of the potent anti-HBV nucleoside analog, Fialuridine. While its chemical modifications may enhance its pharmacokinetic properties, the inherent risk of severe mitochondrial toxicity associated with the parent compound, FIAU, necessitates a cautious and thorough preclinical evaluation. The tragic history of Fialuridine underscores the importance of developing and utilizing predictive models for mitochondrial toxicity in drug discovery. The experimental protocols and data presented in this guide provide a framework for the systematic investigation of this compound and other nucleoside analogs, with a critical focus on assessing both antiviral efficacy and potential for adverse mitochondrial effects. Future research should aim to elucidate the metabolic fate of this compound and to directly compare its efficacy and toxicity profile with that of Fialuridine in relevant in vitro and in vivo models.

References

3',5'-Di-O-benzoyl Fialuridine and its Relevance in Hepatitis B Virus Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fialuridine (B1672660) (FIAU), a nucleoside analogue, demonstrated potent antiviral activity against the Hepatitis B virus (HBV) in early studies, positioning it as a promising therapeutic candidate. However, its clinical development was halted due to severe and unforeseen mitochondrial toxicity, leading to tragic outcomes in a 1993 clinical trial. This technical guide delves into the research surrounding Fialuridine and its derivative, 3',5'-Di-O-benzoyl Fialuridine, providing a comprehensive overview of the available scientific data, experimental methodologies, and the critical lessons learned from its development. While direct research on the anti-HBV activity of this compound is not publicly available, its chemical structure suggests its likely role as a synthetic intermediate or a prodrug of Fialuridine. Benzoyl groups are commonly used as protecting groups in nucleoside chemistry to enhance stability or facilitate synthesis.[1] This guide will therefore focus on the extensive research conducted on the parent compound, Fialuridine, to inform current and future antiviral drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on Fialuridine (FIAU).

Table 1: In Vitro Anti-HBV Activity and Cytotoxicity of Fialuridine (FIAU)
Cell LineVirus StrainParameterValue (µM)
Human Hepatoma CellsDuck HBVIC500.075[2]
Chicken Liver CellsDuck HBVIC50156[2]
  • IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits 50% of viral replication.

  • CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.

  • Selectivity Index (SI): Calculated as CC50/IC50. A higher SI indicates a more favorable safety profile.

Table 2: In Vivo Antiviral Efficacy of Fialuridine (FIAU) in the Woodchuck Model of Chronic HBV Infection
Animal ModelDosageDurationKey Findings
Woodchuck (Chronic WHV carriers)1.5 mg/kg/d (oral)12 weeks- Serum WHV DNA concentration was reduced by 2-3 logs after 4 weeks. - Serum WHV DNA was undetectable after 12 weeks. - Hepatic WHV DNA replicative intermediates decreased 100-fold.[3]
Table 3: Clinical Trial Data for Fialuridine (FIAU) in Patients with Chronic Hepatitis B
Trial PhaseDosageDurationAntiviral Effect
Phase II0.1 or 0.25 mg/kg/dUp to 13 weeks- Significant reduction in HBV DNA levels in the blood.

Experimental Protocols

Detailed methodologies for key experiments cited in Fialuridine research are provided below.

In Vitro Antiviral Activity Assay (IC50 Determination)
  • Cell Culture: Human hepatoma cells (e.g., HepG2) are transfected with the HBV genome or infected with a suitable hepadnavirus like Duck HBV (DHBV).

  • Drug Treatment: Cells are treated with serial dilutions of Fialuridine.

  • Analysis of Viral Replication: After a defined incubation period (e.g., 7-10 days), the extent of viral replication is assessed. This can be done by:

    • Southern Blot Analysis: To detect intracellular viral DNA replicative intermediates.

    • Quantitative PCR (qPCR): To quantify the amount of viral DNA in the cell culture supernatant.

  • IC50 Calculation: The concentration of Fialuridine that causes a 50% reduction in viral replication compared to untreated control cells is determined.

In Vitro Cytotoxicity Assay (CC50 Determination)
  • Cell Culture: The same cell line used for the antiviral assay is seeded in microtiter plates.

  • Drug Treatment: Cells are exposed to a range of concentrations of Fialuridine for the same duration as the antiviral assay.

  • Cell Viability Assessment: Cell viability is measured using methods such as:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

    • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.

  • CC50 Calculation: The concentration of Fialuridine that reduces cell viability by 50% is calculated.

In Vivo Efficacy Study in the Woodchuck Model
  • Animal Model: Woodchucks chronically infected with Woodchuck Hepatitis Virus (WHV), a closely related model for human HBV, are used.

  • Drug Administration: Fialuridine is administered orally at a specified dose and frequency for a defined treatment period.

  • Monitoring:

    • Virological Markers: Serum WHV DNA levels are monitored regularly using dot-blot hybridization or qPCR.

    • Biochemical Markers: Liver function tests (e.g., ALT, AST) are performed.

    • Histopathology: Liver biopsies may be taken to assess changes in liver tissue.

  • Toxicity Assessment: Animals are monitored for any signs of toxicity, including changes in weight, food intake, and behavior.

Visualizations

Proposed Synthesis of this compound

G Fialuridine Fialuridine Reaction Benzoylation Reaction Fialuridine->Reaction BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction Solvent Pyridine (Solvent) Solvent->Reaction Product This compound Reaction->Product Purification Purification (Chromatography) Product->Purification

Caption: General workflow for the synthesis of a benzoylated nucleoside.

Proposed Mechanism of Fialuridine-Induced Mitochondrial Toxicity

G FIAU Fialuridine (FIAU) CellularKinases Cellular Kinases FIAU->CellularKinases Phosphorylation FIAU_TP FIAU-Triphosphate CellularKinases->FIAU_TP Pol_Gamma Mitochondrial DNA Polymerase Gamma FIAU_TP->Pol_Gamma Inhibition mtDNA_Incorporation Incorporation into mtDNA FIAU_TP->mtDNA_Incorporation mtDNA_Synthesis Mitochondrial DNA Synthesis Pol_Gamma->mtDNA_Synthesis Blocks Mitochondrial_Dysfunction Mitochondrial Dysfunction mtDNA_Synthesis->Mitochondrial_Dysfunction mtDNA_Incorporation->Mitochondrial_Dysfunction Lactic_Acidosis Lactic Acidosis Mitochondrial_Dysfunction->Lactic_Acidosis Hepatic_Steatosis Hepatic Steatosis (Fatty Liver) Mitochondrial_Dysfunction->Hepatic_Steatosis Liver_Failure Liver Failure Lactic_Acidosis->Liver_Failure Hepatic_Steatosis->Liver_Failure

Caption: Signaling pathway of Fialuridine-induced mitochondrial toxicity.

Logical Workflow for Antiviral Drug Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Library Compound Library Primary_Screening Primary Antiviral Screening (e.g., Cell-based HBV assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay & CC50 Determination Dose_Response->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI) Cytotoxicity_Assay->Selectivity_Index Animal_Model Animal Model Studies (e.g., Woodchuck, Humanized Mice) Selectivity_Index->Animal_Model Efficacy_Testing Efficacy Testing Animal_Model->Efficacy_Testing Toxicity_Profiling Toxicity Profiling Efficacy_Testing->Toxicity_Profiling Lead_Candidate Lead Candidate Selection Toxicity_Profiling->Lead_Candidate

Caption: Experimental workflow for antiviral drug discovery and evaluation.

Conclusion

The story of Fialuridine in Hepatitis B research is a critical case study in drug development. While its potent antiviral activity was promising, the severe mitochondrial toxicity observed in clinical trials underscores the importance of comprehensive preclinical safety assessments. This compound, as a likely derivative or prodrug, is part of this narrative, highlighting the chemical strategies employed to modify nucleoside analogues. Although direct anti-HBV data for this specific benzoylated compound is lacking, the extensive research on Fialuridine provides invaluable insights for the development of safer and more effective antiviral therapies. Future research in this area must prioritize a thorough understanding of a compound's interaction with host cellular machinery, particularly mitochondrial function, to avoid similar adverse outcomes.

References

Exploring the Antitumor Potential of 3',5'-Di-O-benzoyl Fialuridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Di-O-benzoyl Fialuridine (B1672660) is a synthetic nucleoside analog. Structurally, it is a prodrug of Fialuridine (FIAU), a compound known for its potent antiviral activity. The addition of benzoyl groups to the 3' and 5' positions of the fialuridine molecule is a common strategy in medicinal chemistry to enhance oral bioavailability and modify the pharmacokinetic profile of the parent drug. While FIAU was primarily investigated for the treatment of Hepatitis B Virus (HBV) infection, its mechanism of action as a DNA synthesis inhibitor suggests a potential, albeit unexplored, role as an antitumor agent. This technical guide provides an in-depth exploration of the hypothetical antitumor potential of 3',5'-Di-O-benzoyl Fialuridine, focusing on the known properties of its active form, FIAU. The significant toxicity associated with FIAU, which ultimately led to the cessation of its clinical development for HBV, is also a central topic of this guide, as it represents the primary challenge to its potential therapeutic application in oncology.

Pharmacology and Mechanism of Action

As a prodrug, this compound is expected to be metabolized in vivo, likely through the action of esterases, to release the active compound, Fialuridine (FIAU). The proposed mechanism of action of FIAU as a potential antitumor agent is predicated on its ability to interfere with DNA synthesis.

Metabolic Activation Pathway

The activation of FIAU to its pharmacologically active form involves a series of phosphorylation steps, as illustrated in the diagram below. This process is initiated by cellular kinases.

Metabolic Activation of Fialuridine DBF 3',5'-Di-O-benzoyl Fialuridine FIAU Fialuridine (FIAU) DBF->FIAU Esterases FIAU_MP FIAU Monophosphate (FIAU-MP) FIAU->FIAU_MP Thymidine Kinase FIAU_DP FIAU Diphosphate (FIAU-DP) FIAU_MP->FIAU_DP Thymidylate Kinase FIAU_TP FIAU Triphosphate (FIAU-TP) FIAU_DP->FIAU_TP Nucleoside Diphosphate Kinase

Fig. 1: Proposed metabolic activation pathway of this compound.

Molecular Mechanism of Action

The active metabolite, FIAU triphosphate (FIAU-TP), is a structural analog of natural deoxynucleoside triphosphates. It can act as a competitive inhibitor of DNA polymerases and can also be incorporated into newly synthesized DNA strands. This incorporation can lead to chain termination or dysfunctional DNA, ultimately triggering cell cycle arrest and apoptosis.

Preclinical Data on Fialuridine (FIAU)

While specific studies on the antitumor effects of this compound are not available in the public domain, data on the in vitro cytotoxicity of its active form, FIAU, have been reported in the context of toxicology and virology studies.

In Vitro Cytotoxicity

The cytotoxic effects of FIAU have been evaluated in several cell lines, including some of cancerous origin. The following table summarizes the available data on its 50% cytotoxic concentration (CC50).

Cell LineCell TypeIncubation TimeCC50 (µM)Reference
HepG2Human Hepatoblastoma6 days~34
HepaRGDifferentiated Human Hepatic Carcinoma2 weeks~10
CEMHuman T-lymphoblastoid6 days~2

It is important to note that the cytotoxicity of FIAU often manifests with a delayed onset, particularly in hepatic cell lines.

Mitochondrial Toxicity: The Major Hurdle

The clinical development of FIAU for Hepatitis B was halted due to severe and unexpected hepatotoxicity, which was later attributed to mitochondrial damage. This represents a significant challenge for its potential use as an anticancer agent.

Mechanism of Mitochondrial Toxicity

FIAU is a substrate for mitochondrial DNA polymerase gamma (Pol γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA).[1] The incorporation of FIAU into mtDNA leads to the inhibition of mtDNA synthesis and replication, resulting in a depletion of mtDNA.[1] This, in turn, disrupts the function of the mitochondrial respiratory chain, leading to impaired ATP production, increased lactate (B86563) production (lactic acidosis), and the accumulation of lipid droplets in hepatocytes (microvesicular steatosis).[1]

Mitochondrial Toxicity of FIAU FIAU_TP FIAU-TP PolG DNA Polymerase Gamma (Pol γ) FIAU_TP->PolG Incorporation into mtDNA mtDNA_syn mtDNA Synthesis PolG->mtDNA_syn mtDNA_dep mtDNA Depletion mtDNA_syn->mtDNA_dep resp_chain Respiratory Chain Dysfunction mtDNA_dep->resp_chain atp_dec Decreased ATP Production resp_chain->atp_dec lactate_inc Increased Lactate (Lactic Acidosis) resp_chain->lactate_inc steatosis Microvesicular Steatosis atp_dec->steatosis liver_failure Hepatotoxicity & Liver Failure atp_dec->liver_failure lactate_inc->liver_failure steatosis->liver_failure

Fig. 2: Signaling pathway of FIAU-induced mitochondrial toxicity.

Experimental Protocols

The following are generalized protocols for key experiments that would be necessary to evaluate the antitumor potential of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Workflow:

MTT Assay Workflow seed 1. Seed cancer cells in 96-well plates treat 2. Treat with serial dilutions of This compound seed->treat incubate 3. Incubate for a defined period (e.g., 72 hours) treat->incubate mtt 4. Add MTT reagent incubate->mtt incubate2 5. Incubate to allow formazan (B1609692) crystal formation mtt->incubate2 solubilize 6. Solubilize formazan crystals incubate2->solubilize read 7. Measure absorbance at ~570 nm solubilize->read calculate 8. Calculate IC50 values read->calculate

Fig. 3: Experimental workflow for an in vitro cytotoxicity assay.

Methodology:

  • Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • The following day, the cells are treated with a range of concentrations of this compound.

  • After a predetermined incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.

Mitochondrial Toxicity Assessment (Seahorse XF Analyzer)

This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a quantitative measure of mitochondrial respiration and glycolysis.

Methodology:

  • Cells are seeded in a Seahorse XF cell culture microplate.

  • After treatment with this compound for the desired duration, the medium is replaced with Seahorse XF assay medium.

  • The plate is placed in the Seahorse XF Analyzer, and baseline OCR and ECAR are measured.

  • A series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Future Directions and Conclusion

The potential of this compound as an antitumor agent is, at present, a matter of scientific hypothesis rather than established fact. Its mechanism of action as a prodrug of a DNA synthesis inhibitor provides a rationale for its investigation in oncology. However, the severe mitochondrial toxicity of its active metabolite, FIAU, is a formidable obstacle.

Future research should focus on several key areas:

  • In vitro screening: The compound should be tested against a broad panel of cancer cell lines to determine if any specific cancer types exhibit particular sensitivity.

  • Mitochondrial toxicity profiling: A thorough investigation of its effects on mitochondrial function in various cancer and non-cancerous cell lines is essential to understand its therapeutic window.

  • Mechanism of uptake and activation: Understanding how the compound is transported into cancer cells and converted to FIAU could reveal opportunities for selective targeting.

References

Methodological & Application

Application Notes and Protocols for In Vitro Use of 3',5'-Di-O-benzoyl Fialuridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Di-O-benzoyl Fialuridine (B1672660) is a benzoyl ester prodrug of Fialuridine (FIAU), a nucleoside analog with potent antiviral activity against Hepatitis B Virus (HBV).[1] The benzoyl groups are intended to enhance cellular uptake, after which they are expected to be cleaved by intracellular esterases to release the active compound, Fialuridine. Fialuridine, in its triphosphate form, acts as an inhibitor of viral DNA polymerase.[2] However, the clinical development of Fialuridine was terminated due to severe, delayed-onset mitochondrial toxicity, leading to liver failure in some patients.[1][3] This toxicity is attributed to the inhibition of mitochondrial DNA polymerase gamma, leading to impaired mitochondrial DNA synthesis and subsequent mitochondrial dysfunction.

These application notes provide a framework for the in vitro evaluation of 3',5'-Di-O-benzoyl Fialuridine, with the critical assumption that it serves as a prodrug for Fialuridine. The protocols are therefore based on established methods for Fialuridine and are designed to assess both its antiviral efficacy and its potential for mitochondrial toxicity.

Data Presentation

The following tables summarize the in vitro activity of the parent compound, Fialuridine (FIAU), against Hepatitis B Virus (HBV) and its associated cytotoxicity in various cell lines. This data is provided as a reference for expected ranges of activity.

Table 1: In Vitro Anti-HBV Activity and Cytotoxicity of Fialuridine (FIAU)

Cell LineVirus StrainParameterValue (µM)
Human Hepatoblastoma (transfected with HBV genome)HBV, subtype adwIC500.90
Human Hepatoblastoma (transfected with HBV genome)HBV, subtype adwCC50344.3
Human HepatomaDuck HBVIC500.075
Chicken LiverDuck HBVIC50156

IC50 (50% Inhibitory Concentration): The concentration of a drug at which it inhibits 50% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of a drug at which it causes a 50% reduction in cell viability. Data sourced from a seminal study on Fialuridine.

Table 2: Selectivity Index of Fialuridine (FIAU)

Cell LineVirus StrainCC50 (µM)IC50 (µM)Selectivity Index (SI = CC50/IC50)
Human Hepatoblastoma (transfected with HBV genome)HBV, subtype adw344.30.90382.6

A higher SI value indicates a more favorable safety profile in vitro.

Experimental Protocols

Assessment of Antiviral Activity against HBV

This protocol utilizes the HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses the HBV genome, to determine the 50% inhibitory concentration (IC50) of the test compound.

Materials:

  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418

  • This compound (dissolved in DMSO)

  • DNA extraction kit

  • qPCR master mix and HBV-specific primers and probe

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%. Replace the existing medium with 100 µL of the medium containing the test compound. Include a no-drug control and a positive control (e.g., Lamivudine).

  • Incubation: Incubate the plates for 6 days, replacing the medium with freshly prepared compound-containing medium every 2 days.

  • Supernatant Collection: After 6 days, collect the cell culture supernatant for the quantification of extracellular HBV DNA.

  • DNA Extraction: Extract HBV DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.

  • qPCR Analysis: Quantify the amount of HBV DNA in each sample using real-time quantitative PCR (qPCR) with primers and a probe specific for the HBV genome.

  • Data Analysis: Calculate the percentage of HBV DNA inhibition for each concentration of the test compound relative to the no-drug control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of the test compound in the same cell line used for the antiviral assay to calculate the selectivity index.

Materials:

  • HepG2.2.15 cells (or other relevant cell lines like HepG2 or HepaRG)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the antiviral activity protocol.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (6 days).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Crystal Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-drug control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Assessment of Mitochondrial Toxicity (Delayed Cytotoxicity)

Given the known mitochondrial toxicity of Fialuridine, it is crucial to assess the potential for delayed toxicity, which may not be apparent in short-term assays. Differentiated HepaRG cells are a more suitable model for this purpose than HepG2 cells.[4]

Materials:

  • Differentiated HepaRG cells

  • William's E Medium supplemented with appropriate factors for maintaining differentiation

  • This compound (dissolved in DMSO)

  • Reagents for assessing mitochondrial function (e.g., JC-1 for mitochondrial membrane potential, Seahorse XF Analyzer for oxygen consumption rate)

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Treatment: Culture differentiated HepaRG cells according to established protocols. Treat the cells with a range of concentrations of this compound for an extended period (e.g., 7 to 14 days), with medium and compound changes every 2-3 days.

  • Assessment of Mitochondrial Function:

    • Mitochondrial Membrane Potential: Use a fluorescent probe like JC-1 to assess changes in the mitochondrial membrane potential, an indicator of mitochondrial health.

    • Oxygen Consumption Rate (OCR): Utilize a Seahorse XF Analyzer to measure the OCR, providing a real-time analysis of mitochondrial respiration.

    • Mitochondrial DNA Quantification: Extract total DNA and quantify the relative amount of mitochondrial DNA to nuclear DNA (mtDNA/nDNA) using qPCR to assess if the compound affects mitochondrial biogenesis.

  • Viability Assessment: At the end of the treatment period, assess cell viability using an appropriate method (e.g., CellTiter-Glo for ATP content, which also reflects mitochondrial function).

  • Data Analysis: Analyze the data to determine if long-term exposure to this compound leads to a decline in mitochondrial function and cell viability at concentrations that are non-toxic in short-term assays.

Mandatory Visualizations

experimental_workflow cluster_antiviral Antiviral Activity Assessment cluster_cytotoxicity Cytotoxicity Assessment cluster_mito_tox Mitochondrial Toxicity Assessment seed_hepG2_2_15 Seed HepG2.2.15 cells treat_antiviral Treat with this compound seed_hepG2_2_15->treat_antiviral incubate_antiviral Incubate for 6 days treat_antiviral->incubate_antiviral collect_supernatant Collect supernatant incubate_antiviral->collect_supernatant dna_extraction Extract HBV DNA collect_supernatant->dna_extraction qpcr Quantify HBV DNA (qPCR) dna_extraction->qpcr ic50 Determine IC50 qpcr->ic50 si_calculation si_calculation ic50->si_calculation Calculate Selectivity Index (SI = CC50/IC50) seed_cells_cyto Seed cells (e.g., HepG2.2.15) treat_cyto Treat with this compound seed_cells_cyto->treat_cyto incubate_cyto Incubate for 6 days treat_cyto->incubate_cyto mtt_assay Perform MTT assay incubate_cyto->mtt_assay cc50 Determine CC50 mtt_assay->cc50 cc50->si_calculation seed_hepaRG Culture differentiated HepaRG cells treat_long_term Long-term treatment (7-14 days) seed_hepaRG->treat_long_term assess_mito_function Assess mitochondrial function (e.g., MMP, OCR, mtDNA/nDNA) treat_long_term->assess_mito_function assess_viability Assess cell viability treat_long_term->assess_viability

Caption: Experimental workflow for the in vitro evaluation of this compound.

mechanism_of_action cluster_cell Hepatocyte cluster_virus HBV Replication cluster_mitochondrion Mitochondrion prodrug This compound fiau Fialuridine (FIAU) prodrug->fiau Intracellular Esterases fiau_mp FIAU-Monophosphate fiau->fiau_mp Cellular Kinases fiau_dp FIAU-Diphosphate fiau_mp->fiau_dp fiau_tp FIAU-Triphosphate fiau_dp->fiau_tp hbv_dna_poly HBV DNA Polymerase fiau_tp->hbv_dna_poly Inhibition mito_dna_poly Mitochondrial DNA Polymerase Gamma fiau_tp->mito_dna_poly Inhibition viral_replication Viral DNA Replication hbv_dna_poly->viral_replication mtdna_synthesis mtDNA Synthesis mito_dna_poly->mtdna_synthesis mito_dysfunction Mitochondrial Dysfunction mtdna_synthesis->mito_dysfunction Impairment cell_death Cell Death mito_dysfunction->cell_death

Caption: Proposed mechanism of action and toxicity for this compound.

References

Application Notes and Protocols for 3',5'-Di-O-benzoyl Fialuridine Antiviral Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Di-O-benzoyl Fialuridine is a prodrug of Fialuridine (FIAU), a nucleoside analog with potent antiviral activity against Hepatitis B Virus (HBV) and several herpesviruses.[1] FIAU's clinical development was ultimately halted due to severe mitochondrial toxicity, leading to liver failure in some patients.[2][3] Despite its toxicity, this compound and its active form, FIAU, remain valuable research tools for studying the mechanisms of antiviral activity and drug-induced mitochondrial toxicity.

These application notes provide a detailed methodology for assessing the in vitro antiviral efficacy and cytotoxicity of this compound. The protocols focus on the use of the HepG2.2.15 cell line, a human hepatoblastoma cell line that stably replicates HBV, which is a standard model for in vitro anti-HBV drug screening.[4]

Data Presentation

The following table summarizes the in vitro antiviral activity and cytotoxicity of Fialuridine (the active form of this compound) against Hepatitis B Virus.

CompoundCell LineVirusParameterValue (µM)Selectivity Index (SI) (CC50/IC50)
Fialuridine (FIAU)HepG2.2.15HBVIC500.90382.6
HepG2-CC50344.3
Human HepatomaDuck HBVIC500.075Not Reported
Chicken LiverDuck HBVIC50156Not Reported

IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits 50% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI): A measure of the therapeutic window of a drug. A higher SI value indicates a more favorable safety profile.

Mechanism of Action and Toxicity

Fialuridine is a thymidine (B127349) analog. Following cellular uptake and metabolic activation to its triphosphate form (FIAU-TP), it acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of the elongating viral DNA chain.[1] This disruption of viral replication is the basis for its antiviral effect.

However, the severe toxicity of FIAU arises from its interaction with host cell mitochondria. FIAU is a substrate for mitochondrial DNA polymerase gamma, and its incorporation into mitochondrial DNA (mtDNA) leads to impaired mtDNA synthesis and function.[3] This mitochondrial dysfunction results in cellular energy depletion, lactic acidosis, and ultimately, cell death, particularly in metabolically active tissues like the liver.[2]

Experimental Protocols

Cell Culture and Maintenance

Cell Line: HepG2.2.15 (ATCC® CRL-11997™)

Culture Medium:

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • 200 µg/mL G418 (Geneticin) for selective pressure

Culture Conditions:

  • Maintain cells in a 37°C incubator with a humidified atmosphere of 5% CO2.

  • Subculture cells every 3-4 days or when they reach 80-90% confluency.

Antiviral Activity Assay (Yield Reduction Assay)

This protocol determines the concentration of this compound required to inhibit HBV replication by 50% (IC50).

Materials:

  • HepG2.2.15 cells

  • Complete culture medium (with and without G418)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • DNA extraction kit

  • qPCR master mix

  • HBV-specific primers and probe

Procedure:

  • Cell Seeding:

    • Trypsinize and count HepG2.2.15 cells.

    • Seed 2 x 10^4 cells per well in a 96-well plate in 100 µL of complete culture medium without G418.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium without G418. The final DMSO concentration should be ≤ 0.5%.

    • Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a "no-drug" control (vehicle only).

    • Incubate the plate for 6 days, replacing the medium with freshly prepared compound dilutions every 2 days.

  • Quantification of Extracellular HBV DNA:

    • On day 6, carefully collect the cell culture supernatant from each well.

    • Extract viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.

    • Perform quantitative PCR (qPCR) using HBV-specific primers and a probe to quantify the amount of extracellular HBV DNA.

  • Data Analysis:

    • Calculate the percentage of HBV DNA inhibition for each compound concentration relative to the no-drug control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that causes a 50% reduction in cell viability (CC50).

Materials:

  • HepG2 cells (or HepG2.2.15 cells)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

  • Cell Seeding:

    • Seed 1 x 10^4 HepG2 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the compound dilutions to the respective wells. Include a "no-drug" control and a "no-cell" blank.

    • Incubate for the same duration as the antiviral assay (6 days).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the no-drug control.

    • Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Visualizations

Antiviral_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_cytotoxicity Cytotoxicity Assay (Parallel) prep_cells Prepare HepG2.2.15 Cells seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells seed_cyto Seed HepG2 Cells prep_cells->seed_cyto prep_compound Prepare Serial Dilutions of This compound add_compound Add Compound to Cells prep_compound->add_compound add_compound_cyto Add Compound prep_compound->add_compound_cyto seed_cells->add_compound incubate Incubate for 6 Days add_compound->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant extract_dna Extract Viral DNA collect_supernatant->extract_dna run_qpcr Perform qPCR extract_dna->run_qpcr analyze_data Calculate IC50 run_qpcr->analyze_data seed_cyto->add_compound_cyto incubate_cyto Incubate for 6 Days add_compound_cyto->incubate_cyto mtt_assay Perform MTT Assay incubate_cyto->mtt_assay analyze_cyto Calculate CC50 mtt_assay->analyze_cyto

Caption: Experimental workflow for the in vitro antiviral and cytotoxicity assessment of this compound.

Fialuridine_Mechanism_of_Action cluster_cell Hepatocyte cluster_prodrug_activation Prodrug Activation cluster_antiviral_effect Antiviral Effect (HBV Replication) cluster_mitochondrial_toxicity Mitochondrial Toxicity 3_5_Di_O_benzoyl_Fialuridine 3',5'-Di-O-benzoyl Fialuridine Fialuridine Fialuridine (FIAU) 3_5_Di_O_benzoyl_Fialuridine->Fialuridine Cellular Esterases FIAU_MP FIAU-Monophosphate Fialuridine->FIAU_MP Cellular Kinases FIAU_DP FIAU-Diphosphate FIAU_MP->FIAU_DP FIAU_TP FIAU-Triphosphate FIAU_DP->FIAU_TP HBV_DNA_Polymerase HBV DNA Polymerase FIAU_TP->HBV_DNA_Polymerase Mitochondrion Mitochondrion FIAU_TP->Mitochondrion Transport mtDNA_Polymerase_gamma mtDNA Polymerase Gamma FIAU_TP->mtDNA_Polymerase_gamma Inhibition Inhibition & Chain Termination HBV_DNA_Polymerase->Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Inhibition->Viral_DNA_Synthesis mtDNA_Synthesis Mitochondrial DNA Synthesis mtDNA_Polymerase_gamma->mtDNA_Synthesis Incorporation & Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction mtDNA_Synthesis->Mitochondrial_Dysfunction Cell_Death Hepatocyte Death Mitochondrial_Dysfunction->Cell_Death

Caption: Mechanism of action and toxicity pathway of Fialuridine.

References

Determining the IC50 of 3',5'-Di-O-benzoyl Fialuridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Fialuridine (FIAU), a nucleoside analog, has demonstrated potent antiviral activity, particularly against hepatitis B virus (HBV) and herpes simplex virus (HSV).[1] Its mechanism of action involves the inhibition of viral DNA polymerase, thereby disrupting viral replication.[2][3] However, clinical trials involving FIAU were halted due to severe hepatotoxicity, linked to mitochondrial dysfunction.[4][5] 3',5'-Di-O-benzoyl Fialuridine is a lipophilic prodrug of FIAU, designed to enhance cellular uptake. Determining the IC50 is a critical step in evaluating its potential as an antiviral agent and assessing its cytotoxic profile.

Hypothetical Data Summary

As no specific IC50 values for this compound are publicly documented, the following table presents hypothetical data to illustrate how results could be structured. These values are for demonstrative purposes only and should be determined experimentally.

Target Assay Type Cell Line Hypothetical IC50 (µM)
Hepatitis B Virus (HBV)Viral DNA Reduction AssayHepG2.2.150.1
Herpes Simplex Virus 1 (HSV-1)Plaque Reduction AssayVero0.5
CytotoxicityMTT AssayHepG250
CytotoxicityMTT AssayVero>100

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for this compound is expected to be similar to that of its parent compound, Fialuridine. After cellular uptake, the benzoyl groups are likely cleaved by intracellular esterases to release Fialuridine. Fialuridine is then phosphorylated to its active triphosphate form, which competes with natural deoxynucleosides for incorporation into viral DNA by the viral DNA polymerase. This incorporation leads to chain termination and inhibition of viral replication.

G cluster_cell Host Cell Prodrug 3',5'-Di-O-benzoyl Fialuridine FIAU Fialuridine (FIAU) Prodrug->FIAU Esterases FIAU_MP FIAU Monophosphate FIAU->FIAU_MP Cellular Kinases FIAU_DP FIAU Diphosphate FIAU_MP->FIAU_DP FIAU_TP FIAU Triphosphate (Active Form) FIAU_DP->FIAU_TP Viral_DNA_Polymerase Viral DNA Polymerase FIAU_TP->Viral_DNA_Polymerase Viral_Replication_Inhibition Inhibition of Viral DNA Replication Viral_DNA_Polymerase->Viral_Replication_Inhibition

Caption: Proposed intracellular activation and mechanism of action.

Experimental Protocols

The following are detailed protocols for determining the antiviral activity and cytotoxicity of this compound.

Antiviral IC50 Determination: HBV DNA Reduction Assay

This assay quantifies the inhibition of HBV replication in a stable cell line expressing the virus.

Materials:

  • HepG2.2.15 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • DMSO (vehicle control)

  • DNA extraction kit

  • Quantitative PCR (qPCR) reagents for HBV DNA

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 24-well plates at a density that allows for logarithmic growth during the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours, replace the medium with the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine).

  • Incubation: Incubate the plates for 6 days, replacing the medium with fresh compound dilutions every 2 days.

  • DNA Extraction: After the incubation period, lyse the cells and extract total DNA using a commercial kit.

  • qPCR Analysis: Quantify the amount of HBV DNA in each sample using qPCR.

  • Data Analysis: Normalize the HBV DNA levels to a housekeeping gene. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cytotoxicity IC50 Determination: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Hepatoma cell line (e.g., HepG2) or other relevant cell lines

  • Culture medium and supplements

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.[6]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Treatment: After 24 hours, treat the cells with the compound dilutions and include appropriate controls.

  • Incubation: Incubate for a period that corresponds to the antiviral assay (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.[7]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50.[7]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the IC50 of the compound.

G Start Start Prepare_Compound Prepare Serial Dilutions of This compound Start->Prepare_Compound Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Treat_Cells Treat Cells with Compound Dilutions Prepare_Compound->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Assay Perform Antiviral or Cytotoxicity Assay Incubate->Assay Measure Measure Endpoint (e.g., Viral Load, Absorbance) Assay->Measure Analyze Analyze Data and Calculate IC50 Measure->Analyze End End Analyze->End

Caption: General workflow for IC50 determination.

Conclusion

The protocols outlined in this document provide a robust framework for the initial characterization of this compound. Accurate determination of its IC50 for both antiviral activity and cytotoxicity is essential for evaluating its therapeutic potential and selectivity index. Researchers should adapt these generalized methods to their specific experimental conditions and cell systems. Given the known toxicity of the parent compound, Fialuridine, careful assessment of the cytotoxic profile of this derivative is of paramount importance in any drug development program.

References

Application Notes and Protocols for the Analytical Detection of 3',5'-Di-O-benzoyl Fialuridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Di-O-benzoyl Fialuridine (B1672660) is a benzoylated derivative of Fialuridine (FIAU), a nucleoside analog that has been investigated for its antiviral properties. The addition of the benzoyl groups increases the lipophilicity of the parent compound, which can influence its pharmacokinetic profile and analytical behavior. Accurate and robust analytical methods are crucial for the quantification of 3',5'-Di-O-benzoyl Fialuridine in various matrices during preclinical and clinical development.

These application notes provide detailed protocols for the analysis of this compound in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of Fialuridine (Parent Compound)

A summary of the physicochemical properties of the parent compound, Fialuridine, is presented below. These properties are important for developing analytical methods.

PropertyValueSource
Molecular Weight372.09 g/mol
Molecular FormulaC9H10FIN2O5
XLogP3-AA-0.9

The addition of two benzoyl groups to the fialuridine structure will significantly increase its molecular weight and lipophilicity (logP). This increased hydrophobicity is a key consideration for selecting appropriate columns and mobile phases in chromatographic separations.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound. This method is suitable for the analysis of bulk drug substance and for in-process controls.

1.1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Reference standard of this compound

1.2. Chromatographic Conditions

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B; 2-15 min: 50-90% B; 15-20 min: 90% B; 20-22 min: 90-50% B; 22-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm (based on the presence of benzoyl and pyrimidine (B1678525) chromophores)
Injection Volume 10 µL

1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

1.4. Method Validation Parameters

A comprehensive validation of the analytical method should be performed in accordance with ICH guidelines.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities or degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Accuracy Recovery between 98.0% and 102.0%.
Precision (Repeatability and Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) To be determined experimentally based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Samples

This protocol provides a sensitive and selective method for the quantification of this compound in biological matrices such as plasma or serum.

2.1. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UHPLC system.

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Internal Standard (IS): A stable isotope-labeled analog of this compound or a structurally similar compound.

2.2. LC-MS/MS Conditions

ParameterCondition
Column C18 (50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min: 30% B; 0.5-3.0 min: 30-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-30% B; 4.1-5.0 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of a standard solution. Precursor ion will be [M+H]⁺. Product ions will be characteristic fragments.

2.3. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting drugs from plasma or serum.

  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (30% Acetonitrile in Water with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for analysis.

2.4. Quantitative Data Summary

The following table should be populated with experimental data upon method validation.

ParameterThis compound
Linearity Range (ng/mL) e.g., 1 - 1000
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantitation (LLOQ) (ng/mL) e.g., 1
Accuracy at LLOQ, LQC, MQC, HQC (%) 85 - 115% (80 - 120% for LLOQ)
Precision (RSD %) at LLOQ, LQC, MQC, HQC ≤ 15% (≤ 20% for LLOQ)
Recovery (%) To be determined
Matrix Effect (%) To be determined

(LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control)

Visualizations

Experimental Workflow for LC-MS/MS Analysis

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma/Serum Sample add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into UHPLC System reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection quant Quantification (Peak Area Ratio) detection->quant report Generate Report quant->report

Caption: Workflow for the LC-MS/MS analysis of this compound.

Forced Degradation Study Design

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[1]

forced_degradation cluster_conditions Stress Conditions cluster_outcomes Outcomes drug 3',5'-Di-O-benzoyl Fialuridine acid Acid Hydrolysis (e.g., 0.1 M HCl) drug->acid base Base Hydrolysis (e.g., 0.1 M NaOH) drug->base oxidation Oxidation (e.g., 3% H2O2) drug->oxidation thermal Thermal Stress (e.g., 60 °C) drug->thermal photo Photolytic Stress (UV/Vis light) drug->photo analysis Analyze by Stability-Indicating HPLC/LC-MS Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways impurities Characterize Degradation Products analysis->impurities specificity Demonstrate Method Specificity analysis->specificity

Caption: Logical design of a forced degradation study for this compound.

References

Application Note: HPLC Analysis of 3',5'-Di-O-benzoyl Fialuridine Purity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and stability of 3',5'-Di-O-benzoyl Fialuridine, a key intermediate in the synthesis of Fialuridine (FIAU) analogues. The described method is specific, accurate, and precise, making it suitable for quality control and stability assessment in research and drug development settings. The protocol includes procedures for sample preparation, instrument parameters, and data analysis. Additionally, a forced degradation study protocol is outlined to ensure the method is stability-indicating.

Introduction

This compound is a protected derivative of Fialuridine (FIAU), a nucleoside analog that has been investigated for its antiviral properties.[1] The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient and for ensuring its safety and efficacy. HPLC is a powerful analytical technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities or degradation products.[2] This application note provides a comprehensive protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound. The method is designed to be stability-indicating, as demonstrated through forced degradation studies.[3]

Experimental Protocols

1. Principle

This method utilizes reversed-phase chromatography to separate this compound from its potential impurities and degradation products. A C18 column is used as the stationary phase, and a mobile phase consisting of an aqueous buffer and an organic modifier is used for elution. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

2. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

3. Reagents and Chemicals

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297) (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Purified water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

4. Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer): Dissolve 6.55 g of ammonium acetate in 1000 mL of purified water. Adjust the pH to 6.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic Modifier): Acetonitrile (HPLC grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a stock solution of 100 µg/mL. Prepare working standards of desired concentrations by further dilution with the diluent.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Gradient elution with Mobile Phase A (Ammonium Acetate Buffer, pH 6.0) and Mobile Phase B (Acetonitrile)
Gradient Program 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm (or λmax of this compound)

6. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[3]

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.

After exposure, neutralize the acidic and basic samples, and dilute all samples to the target concentration before HPLC analysis.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0% (for n=6)
% RSD of Retention Time ≤ 1.0% (for n=6)

Table 2: Method Validation Summary

ParameterResult
Linearity (Concentration Range) 10 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD)
   Repeatability≤ 2.0%
   Intermediate Precision≤ 2.0%
Limit of Detection (LOD) To be determined
Limit of Quantitation (LOQ) To be determined
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte.

Table 3: Forced Degradation Results (Example)

Stress Condition% DegradationObservations
Acidic (0.1 M HCl) ~15%Degradation peaks observed at different retention times.
Alkaline (0.1 M NaOH) ~25%Significant degradation with multiple new peaks.
Oxidative (3% H₂O₂) ~10%Minor degradation products formed.
Thermal (80 °C) ~5%Minimal degradation.
Photolytic ~8%Some degradation upon light exposure.

Mandatory Visualization

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (Pump, Autosampler, Column Oven, Detector) prep->hplc Inject column C18 Column (4.6 x 150 mm, 5 µm) hplc->column detection UV Detection (254 nm) column->detection mobile_phase Mobile Phase (A: Buffer, B: ACN) mobile_phase->hplc gradient Gradient Elution gradient->hplc data Data Acquisition and Processing detection->data analysis Purity Calculation and Method Validation data->analysis report Final Report analysis->report

Caption: Experimental workflow for HPLC analysis of this compound.

The HPLC method described in this application note is suitable for the routine quality control and purity analysis of this compound. The method is specific, linear, accurate, and precise. The forced degradation studies demonstrate the stability-indicating capability of the method, ensuring that any degradation products formed during stability studies can be adequately separated from the main peak. This protocol provides a solid foundation for researchers, scientists, and drug development professionals working with Fialuridine and its derivatives.

References

Application Notes and Protocols for the Debenzoylation of Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the removal of benzoyl protecting groups from nucleosides, a critical step in the synthesis of nucleoside analogues for research and drug development. The protocols outlined below focus on two widely used and effective methods: treatment with methanolic ammonia (B1221849) and Zemplén deacylation using sodium methoxide (B1231860) in methanol (B129727).

Introduction

Benzoyl groups are commonly used to protect the exocyclic amino and hydroxyl functionalities of nucleosides during chemical synthesis. Their removal, or debenzoylation, is a key final step to yield the desired unprotected nucleoside. The choice of debenzoylation method depends on the specific nucleoside and the presence of other protecting groups. The following protocols offer reliable procedures for achieving efficient debenzoylation.

General Experimental Workflow

The overall process for the debenzoylation of nucleosides, from the protected starting material to the final purified product, is illustrated in the workflow diagram below.

G start Benzoyl-Protected Nucleoside dissolve Dissolve in Appropriate Solvent start->dissolve reagent Add Debenzoylation Reagent dissolve->reagent reaction Monitor Reaction (e.g., by TLC) reagent->reaction workup Aqueous Workup and Extraction reaction->workup purify Purification (Crystallization or Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end Pure Deprotected Nucleoside characterize->end

Caption: General workflow for the debenzoylation of nucleosides.

Protocol 1: Debenzoylation using Methanolic Ammonia

This method is particularly effective for the removal of N-benzoyl groups from nucleobases.

General Procedure:
  • Dissolution: Dissolve the benzoyl-protected nucleoside in methanol.

  • Reaction: Add a solution of ammonia in methanol (typically saturated) to the dissolved nucleoside. The reaction is usually carried out at room temperature or with gentle heating.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.

Experimental Examples:
Nucleoside DerivativeReagentSolventTemperature (°C)Time (h)Yield (%)
N⁶-Benzoyl-2'-deoxyadenosineSaturated Methanolic AmmoniaMethanolRoom Temperature16>95
N⁴-Benzoyl-2'-deoxycytidineSaturated Methanolic AmmoniaMethanol552>90
N²-Benzoyl-2'-deoxyguanosineSaturated Methanolic AmmoniaMethanolRoom Temperature24~90

Protocol 2: Zemplén Debenzoylation (Sodium Methoxide in Methanol)

The Zemplén deacylation is a classic and highly efficient method for removing O-benzoyl groups from the sugar moiety of nucleosides.

General Procedure:
  • Dissolution: Dissolve the benzoyl-protected nucleoside in anhydrous methanol.

  • Reaction: Add a catalytic amount of sodium methoxide (as a solid or a solution in methanol). The reaction is typically conducted at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Neutralization: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid or Dowex-50 H⁺ resin).

  • Workup: Filter off the resin (if used) and evaporate the solvent.

  • Purification: Purify the resulting deprotected nucleoside by crystallization or column chromatography.[1]

Experimental Examples:
Nucleoside DerivativeReagentSolventTemperature (°C)Time (h)Yield (%)
Per-O-benzoyl-uridine0.1 M NaOMe in MeOHMethanolRoom Temperature2>95
2',3',5'-Tri-O-benzoyl-adenosine0.1 M NaOMe in MeOHMethanolRoom Temperature3>95
2',3',5'-Tri-O-benzoyl-cytidine0.1 M NaOMe in MeOHMethanolRoom Temperature2>95

Signaling Pathway and Logical Relationships

The debenzoylation reaction proceeds via a base-catalyzed hydrolysis of the benzoyl ester or amide bond. The general mechanism is depicted below.

G cluster_0 Debenzoylation Reaction Benzoyl-Protected Nucleoside Benzoyl-Protected Nucleoside Nucleophilic Attack Nucleophilic Attack Benzoyl-Protected Nucleoside->Nucleophilic Attack Base (e.g., NH3, MeO-) Base (e.g., NH3, MeO-) Base (e.g., NH3, MeO-)->Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Deprotected Nucleoside Deprotected Nucleoside Tetrahedral Intermediate->Deprotected Nucleoside Benzoyl Byproduct Benzoyl Byproduct Tetrahedral Intermediate->Benzoyl Byproduct

Caption: Mechanism of base-catalyzed debenzoylation of nucleosides.

Detailed Methodologies

Thin Layer Chromatography (TLC) for Reaction Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of dichloromethane (B109758) (DCM) and methanol (MeOH) is commonly used. A typical starting ratio is 95:5 (DCM:MeOH), which can be adjusted based on the polarity of the compounds.

  • Visualization:

    • UV Light: The most common non-destructive method. Spots of UV-active compounds will appear dark under a UV lamp (254 nm).[2]

    • Iodine: Placing the TLC plate in a chamber with iodine crystals will stain the spots of many organic compounds a brownish color.[2]

    • Potassium Permanganate Stain: A useful stain for compounds that can be oxidized. The plate is dipped in the stain, and spots appear as yellow-brown on a purple background.[2]

  • Procedure: A small aliquot of the reaction mixture is spotted on the TLC plate alongside the starting material for comparison. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) indicates the progress of the reaction.

Purification by Recrystallization
  • Dissolve the crude deprotected nucleoside in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture with water).

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Purification by Silica Gel Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or DCM).

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of methanol in dichloromethane).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified deprotected nucleoside.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Methanolic ammonia is corrosive and has a strong odor. Handle with care.

  • Sodium methoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Handle all organic solvents with caution as they are flammable and may be toxic.

References

Application Notes and Protocols for Assessing Mitochondrial Toxicity of 3',5'-Di-O-benzoyl Fialuridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fialuridine (B1672660) (FIAU), a nucleoside analogue once investigated for the treatment of Hepatitis B, was found to cause severe and often fatal mitochondrial toxicity in clinical trials, leading to lactic acidosis and liver failure.[1] This toxicity was not predicted by standard preclinical animal studies, highlighting the need for robust in vitro assays to identify mitochondrial liabilities early in drug development. The underlying mechanism of FIAU's toxicity is the inhibition of mitochondrial DNA (mtDNA) polymerase gamma (Polγ) by its triphosphate metabolite, leading to impaired mtDNA replication, depletion of mtDNA, and subsequent mitochondrial dysfunction.[2][3][4][5]

3',5'-Di-O-benzoyl Fialuridine is a prodrug of FIAU, designed to enhance its bioavailability. It is anticipated that upon cellular uptake, the benzoyl groups are cleaved by intracellular esterases, releasing the active FIAU molecule. Therefore, assays designed to assess the mitochondrial toxicity of FIAU are directly applicable to its prodrug, with the consideration that sufficient incubation time must be allowed for the intracellular conversion to occur.

These application notes provide detailed protocols for a panel of in vitro assays to evaluate the mitochondrial toxicity of this compound.

Mechanism of Fialuridine-Induced Mitochondrial Toxicity

The proposed signaling pathway for Fialuridine-induced mitochondrial toxicity is initiated by its cellular uptake and subsequent phosphorylation. Intracellular kinases convert FIAU into its active triphosphate form, FIAU-triphosphate (FIAU-TP). FIAU-TP then competitively inhibits the mitochondrial DNA polymerase gamma, the sole enzyme responsible for replicating mitochondrial DNA. This inhibition leads to a reduction in mtDNA copy number, impairing the synthesis of essential protein subunits of the electron transport chain (ETC). The compromised ETC results in decreased ATP production, increased production of reactive oxygen species (ROS), and a loss of mitochondrial membrane potential, ultimately leading to cellular apoptosis and organ toxicity.

FIAU_Toxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mitochondrion Mitochondrion Prodrug 3',5'-Di-O-benzoyl Fialuridine FIAU Fialuridine (FIAU) Prodrug->FIAU Esterases FIAU_TP FIAU-Triphosphate (FIAU-TP) FIAU->FIAU_TP Kinases PolG DNA Polymerase Gamma (Polγ) FIAU_TP->PolG Inhibition mtDNA_rep mtDNA Replication PolG->mtDNA_rep mtDNA_dep mtDNA Depletion mtDNA_rep->mtDNA_dep Inhibition ETC Electron Transport Chain Dysfunction mtDNA_dep->ETC ATP ↓ ATP Production ETC->ATP ROS ↑ ROS Production ETC->ROS MMP ↓ Mitochondrial Membrane Potential ETC->MMP Apoptosis Apoptosis ATP->Apoptosis ROS->Apoptosis MMP->Apoptosis

Caption: Fialuridine Mitochondrial Toxicity Pathway.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on Fialuridine (FIAU). It is important to note that these values may vary depending on the cell type, exposure duration, and specific assay conditions.

Table 1: Inhibition of DNA Polymerase Gamma by FIAU Triphosphate (FIAU-TP)

ParameterValue (µM)PolymeraseReference
Kᵢ0.015DNA Pol-γ[3]
Kᵢ0.04DNA Pol-γ[4]

Table 2: Effects of FIAU on Mitochondrial Endpoints in Cultured Cells

Cell LineAssayEndpointConcentration (µM)DurationEffectReference
HepG2mtDNA abundancemtDNA level2014 days30% decrease[3]
HepaRGATP Content (Galactose)IC₅₀7.3 ± 3.82 weeks50% reduction
HepaRGATP Content (Glucose)IC₅₀16.8 ± 2.32 weeks50% reduction[6]
CEMCytotoxicityIC₅₀~26 days50% toxic dose[7][8]
HepG2CytotoxicityIC₅₀~346 days50% toxic dose[7][8]
Isolated Rat Hepatic MitochondriamtDNA Synthesis-25-14% decrease[9]

Experimental Protocols

Preparation of this compound for In Vitro Assays
  • Stock Solution Preparation:

    • Dissolve this compound in a suitable sterile solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).

    • Ensure complete dissolution. Gentle warming or vortexing may be required.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

    • The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.5%) and should be consistent across all experimental and control groups.

Glucose-Galactose (Glu/Gal) Assay for Mitochondrial Toxicity

This assay assesses a compound's potential to cause mitochondrial toxicity by comparing its cytotoxicity in cells grown in media containing either glucose or galactose as the primary carbohydrate source. Cells grown in galactose-containing medium are more reliant on mitochondrial oxidative phosphorylation for ATP production.

Glu_Gal_Assay_Workflow cluster_workflow Glucose-Galactose (Glu/Gal) Assay Workflow Start Seed cells in 96-well plates Culture Culture cells in standard glucose-containing medium Start->Culture Split Replace medium with either Glucose or Galactose medium Culture->Split Treat Treat cells with a concentration range of This compound Split->Treat Incubate Incubate for the desired duration (e.g., 24-72 hours) Treat->Incubate Assess Assess cell viability (e.g., ATP content, MTT assay) Incubate->Assess Analyze Compare IC50 values between Glucose and Galactose conditions Assess->Analyze Result Significant IC50 shift indicates mitochondrial toxicity Analyze->Result

Caption: Glucose-Galactose (Glu/Gal) Assay Workflow.

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2, HepaRG) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Media Exchange:

    • For the "Glucose" condition, replace the culture medium with fresh medium containing a high concentration of glucose (e.g., 25 mM).

    • For the "Galactose" condition, replace the culture medium with medium containing galactose (e.g., 10 mM) instead of glucose.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours). For delayed toxicity, longer incubation times may be necessary.[6]

  • Viability Assessment: Measure cell viability using a suitable assay, such as an ATP content assay (e.g., CellTiter-Glo®) or an MTT assay.

  • Data Analysis: Calculate the IC₅₀ values for both the glucose and galactose conditions. A significant leftward shift in the IC₅₀ curve and a lower IC₅₀ value in the galactose medium compared to the glucose medium indicates mitochondrial toxicity.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time. By sequentially injecting mitochondrial inhibitors, key parameters of mitochondrial function can be determined.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

  • Compound Treatment: Treat the cells with this compound for the desired duration.

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C.

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

  • Seahorse XF Analyzer Run:

    • Load the sensor cartridge with the mitochondrial inhibitors: oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors).

    • Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.

  • Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters in treated cells compared to control cells indicates mitochondrial dysfunction.

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay uses a fluorescent dye that differentially accumulates in mitochondria based on their membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time. Include positive (e.g., CCCP, a mitochondrial uncoupler) and negative (vehicle) controls.

  • JC-1 Staining:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Fluorescence Measurement:

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

    • Red fluorescence (J-aggregates) is typically measured at Ex/Em ~585/590 nm.

    • Green fluorescence (J-monomers) is typically measured at Ex/Em ~510/527 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

ATP Quantification Assay

This assay directly measures the intracellular ATP levels, which can be depleted as a consequence of mitochondrial dysfunction.

Protocol:

  • Cell Treatment: Treat cells in a 96-well plate with this compound.

  • ATP Measurement:

    • Use a commercial ATP quantification kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Follow the manufacturer's instructions, which typically involve adding a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Luminescence Reading: Measure the luminescence using a microplate reader.

  • Data Analysis: A dose-dependent decrease in ATP levels in treated cells compared to control cells suggests mitochondrial toxicity.

Quantification of Mitochondrial DNA (mtDNA) Copy Number

This assay determines the relative amount of mtDNA compared to nuclear DNA (nDNA) using quantitative real-time PCR (qPCR). A decrease in the mtDNA/nDNA ratio indicates mtDNA depletion.

Protocol:

  • Cell Treatment and DNA Extraction:

    • Treat cells with this compound.

    • Extract total DNA from the cells using a commercial DNA extraction kit.

  • qPCR:

    • Perform qPCR using primers specific for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M).

    • Include a no-template control and a standard curve if absolute quantification is desired.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes.

    • Calculate the relative mtDNA copy number using the ΔΔCt method. A decrease in the mtDNA/nDNA ratio in treated cells is indicative of mtDNA depletion.[10]

Conclusion

The suite of assays described in these application notes provides a comprehensive approach to evaluating the potential mitochondrial toxicity of this compound. By assessing multiple mitochondrial parameters, from the initial inhibition of mtDNA replication to downstream functional consequences like altered respiration and ATP production, researchers can gain a detailed understanding of a compound's mitochondrial liability profile. Given the history of Fialuridine, a thorough investigation of the mitochondrial effects of any of its derivatives is a critical step in preclinical safety assessment.

References

Application Notes and Protocols for 3',5'-Di-O-benzoyl Fialuridine Prodrug Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for the preclinical evaluation of 3',5'-Di-O-benzoyl Fialuridine (B1672660), a prodrug of the antiviral nucleoside analog Fialuridine (FIAU). The protocols outlined below cover the synthesis, characterization, and evaluation of the prodrug's physicochemical properties, in vitro biological activity, and toxicity profile, with a strong emphasis on assessing the risk of mitochondrial toxicity, a known liability of the parent drug.

Introduction

Fialuridine (FIAU) is a potent nucleoside analog that showed promise against hepatitis B virus. However, its clinical development was halted due to severe and unexpected hepatotoxicity in patients, which was not predicted by standard preclinical animal models.[1] This toxicity was later attributed to mitochondrial damage resulting from the incorporation of FIAU into mitochondrial DNA (mtDNA), leading to impaired mtDNA synthesis and subsequent liver failure and lactic acidosis.[1][2] The 3',5'-Di-O-benzoyl Fialuridine prodrug is designed to improve the physicochemical properties of FIAU, potentially enhancing its oral bioavailability. However, a thorough preclinical evaluation is critical to ensure that the prodrug strategy does not exacerbate the inherent mitochondrial toxicity of the parent compound.

This document provides detailed protocols for a comprehensive preclinical assessment of this prodrug, focusing on methods that are sensitive to the known toxicological profile of Fialuridine.

Physicochemical Characterization

A thorough characterization of the this compound prodrug is the foundational step in its evaluation. This includes confirming its identity, purity, and relevant physicochemical properties.

Synthesis and Purification (Proposed Method)

The following is a proposed synthetic route for this compound based on standard nucleoside chemistry.

Protocol 2.1: Synthesis of this compound

  • Dissolution: Dissolve Fialuridine (1 equivalent) in anhydrous pyridine.

  • Acylation: Cool the solution to 0°C in an ice bath. Add benzoyl chloride (2.5 equivalents) dropwise with constant stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Structural and Purity Analysis

Table 1: Analytical Methods for Prodrug Characterization

ParameterMethodExpected Outcome
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Spectra consistent with the proposed structure of this compound.
Purity High-Performance Liquid Chromatography (HPLC)Purity >95%.
Solubility Kinetic and thermodynamic solubility assays in various buffers (e.g., PBS pH 7.4, simulated gastric and intestinal fluids).Quantitative solubility data in mg/mL or µM.
LogP/LogD Shake-flask method or computational prediction.Octanol-water partition coefficient to assess lipophilicity.

Protocol 2.2: HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

In Vitro Prodrug Conversion and Stability

The conversion of the prodrug to the active parent drug, Fialuridine, is a critical step for its pharmacological activity. These assays evaluate the chemical and enzymatic stability of the prodrug.

Protocol 3.1: Chemical Stability Assay

  • Prepare stock solutions of the prodrug in a suitable organic solvent (e.g., DMSO).

  • Incubate the prodrug at a final concentration of 10 µM in various aqueous buffers (e.g., pH 1.2, 6.8, and 7.4) at 37°C.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots and quench the reaction with an equal volume of cold acetonitrile.

  • Analyze the samples by HPLC (as described in Protocol 2.2) to quantify the remaining prodrug and the formation of Fialuridine.

  • Calculate the half-life (t½) of the prodrug at each pH.

Protocol 3.2: Enzymatic Stability in Plasma and Liver Microsomes

  • Prepare reaction mixtures containing the prodrug (1 µM) in either human plasma or human liver microsomes (0.5 mg/mL protein) fortified with an NADPH regenerating system.

  • Incubate the mixtures at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile with an internal standard).

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the disappearance of the prodrug and the appearance of Fialuridine.

  • Determine the in vitro half-life and intrinsic clearance.

Table 2: In Vitro Stability and Conversion Summary

MatrixParameter
pH 1.2 Buffer Half-life (t½)
pH 6.8 Buffer Half-life (t½)
pH 7.4 Buffer Half-life (t½)
Human Plasma Half-life (t½)
Human Liver Microsomes Intrinsic Clearance (CLint)

In Vitro Efficacy and Cytotoxicity

These assays are designed to determine the biological activity of the prodrug and its parent compound, with a particular focus on hepatotoxicity.

Protocol 4.1: Antiviral Activity Assay (Hepatitis B Virus)

  • Culture HepG2.2.15 cells, which constitutively express HBV, in appropriate media.

  • Treat the cells with serial dilutions of this compound, Fialuridine (positive control), and a vehicle control.

  • After a 7-day incubation, collect the cell culture supernatant.

  • Quantify the amount of secreted HBV DNA using quantitative PCR (qPCR).

  • Determine the half-maximal effective concentration (EC₅₀) for both the prodrug and the parent drug.

Protocol 4.2: Cytotoxicity in Human Hepatocytes (3D Spheroid Model)

Given the known delayed and human-specific hepatotoxicity of Fialuridine, a long-term 3D human primary hepatocyte spheroid model is recommended.[3]

  • Spheroid Formation: Form spheroids from cryopreserved human primary hepatocytes in ultra-low attachment plates.

  • Dosing: After 5-7 days of spheroid formation, treat with a range of concentrations of the prodrug, Fialuridine, and a vehicle control. Re-dose every 2-3 days for up to 14 days.

  • Viability Assessment: At multiple time points (e.g., day 3, 7, 10, 14), assess cell viability using a luminescence-based ATP assay (e.g., CellTiter-Glo® 3D).

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC₅₀) at each time point.

Table 3: In Vitro Efficacy and Cytotoxicity Data

CompoundHBV EC₅₀ (µM)HepG2 CC₅₀ (µM)3D Hepatocyte Spheroid CC₅₀ (Day 14, µM)
This compound
Fialuridine

Mechanistic Toxicity Studies: Mitochondrial Function

These assays are crucial for investigating the potential for the prodrug to induce mitochondrial toxicity.

Protocol 5.1: Assessment of Mitochondrial DNA Content

  • Treat human hepatocytes (e.g., HepG2 or primary hepatocytes) with non-toxic concentrations of the prodrug and Fialuridine for an extended period (e.g., 7-14 days).

  • Isolate total DNA from the cells.

  • Perform quantitative PCR (qPCR) using primers specific for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M) to determine the relative mitochondrial DNA copy number.[4]

  • Compare the mtDNA/nDNA ratio in treated cells to that in vehicle-treated control cells.

Protocol 5.2: Measurement of Mitochondrial Respiration

  • Plate human hepatocytes in a Seahorse XF Cell Culture Microplate.

  • Treat the cells with the prodrug and Fialuridine for the desired duration.

  • Perform a Seahorse XF Cell Mito Stress Test to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Table 4: Mitochondrial Toxicity Endpoints

CompoundConcentrationMitochondrial DNA Content (% of Control)Basal Respiration (% of Control)ATP Production (% of Control)
This compound
Fialuridine

In Vivo Pharmacokinetics and Toxicity (Humanized Mouse Model)

Due to the human-specific nature of Fialuridine toxicity, a chimeric mouse model with a humanized liver is the most appropriate in vivo system for preclinical evaluation.[5]

Protocol 6.1: Pharmacokinetic Study

  • Administer a single oral dose of this compound to humanized mice.

  • Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analyze plasma samples by LC-MS/MS to determine the concentrations of the prodrug and Fialuridine.

  • Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½).

Protocol 6.2: Repeat-Dose Toxicity Study

  • Administer daily oral doses of the prodrug and Fialuridine to humanized mice for at least 14 days.

  • Monitor the animals for clinical signs of toxicity, body weight changes, and food consumption.

  • Collect blood samples at the end of the study for clinical chemistry analysis (including liver function tests like ALT and AST) and lactate (B86563) measurement.

  • At necropsy, collect liver tissue for histopathological examination and analysis of mitochondrial DNA content.

Table 5: In Vivo Study Endpoints

Treatment GroupDose (mg/kg)Plasma AUC₀₋₂₄ (ng·h/mL) - ProdrugPlasma AUC₀₋₂₄ (ng·h/mL) - FialuridineALT (U/L)Liver Histopathology FindingsLiver mtDNA Content (% of Control)
Vehicle Control 0
This compound Low
This compound High
Fialuridine

Visualizations

Experimental Workflow

G cluster_0 Prodrug Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Mechanistic Toxicity cluster_3 In Vivo Studies (Humanized Mice) synthesis Synthesis & Purification characterization Structure & Purity Analysis synthesis->characterization physchem Physicochemical Properties characterization->physchem stability Chemical & Enzymatic Stability physchem->stability conversion Prodrug Conversion stability->conversion efficacy Antiviral Efficacy conversion->efficacy cytotoxicity Hepatocyte Cytotoxicity (3D) conversion->cytotoxicity mtdna Mitochondrial DNA Content cytotoxicity->mtdna mito_resp Mitochondrial Respiration cytotoxicity->mito_resp pk Pharmacokinetics cytotoxicity->pk tox Repeat-Dose Toxicity pk->tox

Caption: Overall experimental workflow for the preclinical evaluation of this compound.

Fialuridine's Proposed Mitochondrial Toxicity Pathway

G cluster_0 Cellular Uptake and Metabolism cluster_1 Mitochondrial Toxicity prodrug 3',5'-Di-O-benzoyl Fialuridine esterases Esterases prodrug->esterases fiau Fialuridine (FIAU) esterases->fiau tk2 Thymidine Kinase 2 (Mitochondrial) fiau->tk2 ent1 hENT1 Transporter fiau->ent1 fiau_mp FIAU Monophosphate tk2->fiau_mp kinases Other Kinases fiau_mp->kinases fiau_tp FIAU Triphosphate kinases->fiau_tp polg mtDNA Polymerase γ fiau_tp->polg fiau_mito FIAU (in Mitochondria) ent1->fiau_mito fiau_mito->tk2 mtdna_inc Incorporation into mtDNA polg->mtdna_inc mtdna_rep_inhibition Inhibition of mtDNA Replication mtdna_inc->mtdna_rep_inhibition mtdna_depletion mtDNA Depletion mtdna_rep_inhibition->mtdna_depletion mito_dysfunction Mitochondrial Dysfunction mtdna_depletion->mito_dysfunction liver_failure Hepatotoxicity & Liver Failure mito_dysfunction->liver_failure

Caption: Proposed signaling pathway for Fialuridine-induced mitochondrial toxicity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3',5'-Di-O-benzoyl Fialuridine Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of 3',5'-Di-O-benzoyl Fialuridine while maintaining cell viability.

I. Overview

This compound is a prodrug of Fialuridine (FIAU), a nucleoside analog investigated for its antiviral properties. The benzoyl groups are intended to enhance cell permeability, and upon entering the cell, they are cleaved by intracellular esterases to release the active compound, FIAU. FIAU is then phosphorylated and can be incorporated into mitochondrial DNA, leading to inhibition of DNA polymerase gamma and subsequent mitochondrial dysfunction and cell death.[1] Therefore, optimizing the concentration of the prodrug is critical to maximize its therapeutic effect while minimizing off-target cytotoxicity.

II. Troubleshooting Guides

This section addresses specific issues that may arise during cell viability experiments involving this compound.

Problem ID: PRODRUG-V-01

Issue: High variability in cell viability results between replicate wells.

Potential CauseSuggested Solution
Incomplete Solubilization of this compound: The benzoylated prodrug may have poor aqueous solubility, leading to precipitation in the culture medium and uneven distribution.1. Prepare a high-concentration stock solution in 100% DMSO. Ensure complete dissolution by vortexing and gentle warming if necessary. 2. Perform serial dilutions of the DMSO stock in pre-warmed culture medium. Add the diluted compound to the cells immediately after preparation. 3. Visually inspect for precipitation under a microscope after adding the compound to the wells. 4. Maintain a final DMSO concentration below 0.5% in the cell culture to avoid solvent-induced toxicity.
Uneven Cell Seeding: Inconsistent cell numbers per well will lead to variability in the final viability readout.1. Ensure a single-cell suspension before plating by thorough but gentle pipetting. 2. Use a calibrated multichannel pipette and ensure consistent technique.
Edge Effects: Wells on the periphery of the plate are more prone to evaporation, leading to changes in compound concentration.1. Avoid using the outer wells of the plate for experimental conditions. 2. Fill the outer wells with sterile PBS or water to maintain humidity.

Problem ID: PRODRUG-V-02

Issue: Unexpectedly high cell viability, even at high concentrations of the prodrug.

Potential CauseSuggested Solution
Low Esterase Activity in the Cell Line: The cell line used may have low levels of the necessary esterases to convert the prodrug to its active form, FIAU.1. Select a cell line with known high esterase activity. Liver-derived cell lines like HepaRG are often more metabolically active than some cancer cell lines.[2] 2. Compare the cytotoxicity of the prodrug with that of the active compound (FIAU) to determine if the lack of efficacy is due to poor conversion. 3. If possible, measure the esterase activity in your cell line of choice.
Short Incubation Time: The conversion of the prodrug and the subsequent induction of mitochondrial toxicity may require a longer incubation period.1. Perform a time-course experiment (e.g., 24, 48, 72 hours, and longer for delayed toxicity) to determine the optimal treatment duration. FIAU-induced toxicity can be delayed.[2]
Compound Instability: The benzoyl ester linkages may be unstable in the cell culture medium over time, leading to degradation before it can enter the cells.1. Refresh the culture medium with freshly diluted compound every 24-48 hours for long-term experiments.

Problem ID: PRODRUG-V-03

Issue: Discrepancy between results from different cell viability assays.

Potential CauseSuggested Solution
Assay Interference: The chemical structure of the prodrug or its metabolites may interfere with the chemistry of certain viability assays (e.g., direct reduction of tetrazolium salts like MTT).1. Run a cell-free control to check for direct interaction between the compound and the assay reagents. 2. Use an alternative viability assay that measures a different cellular parameter. For example, if using an MTT (metabolic activity) assay, consider complementing it with a CellTiter-Glo® (ATP content) or a trypan blue exclusion (membrane integrity) assay.
Different Mechanisms of Cell Death: The compound may induce apoptosis at lower concentrations and necrosis at higher concentrations, which can be detected differently by various assays.1. Use multiple assays to get a more comprehensive picture of the cellular response. 2. Consider assays that can differentiate between apoptosis and necrosis.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell viability assays?

A1: Specific cytotoxic concentration (CC50) values for this compound are not widely reported. However, based on the known toxicity of its active metabolite, Fialuridine (FIAU), a starting range of 0.1 µM to 100 µM is recommended for initial screening. The optimal concentration will be highly dependent on the cell line and incubation time. For reference, FIAU has shown toxic effects in HepaRG cells at around 10 µM after extended dosing.[2]

Q2: How should I prepare the stock solution of this compound?

A2: Due to the hydrophobicity of the benzoyl groups, the prodrug is likely to have low aqueous solubility. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: Which cell lines are most appropriate for studying the effects of this prodrug?

A3: The choice of cell line is critical. Since the activation of the prodrug depends on intracellular esterases, cell lines with high metabolic activity are preferred.

  • HepaRG cells: A human hepatic progenitor cell line that can be differentiated into hepatocyte-like cells, which are metabolically active and a relevant model for studying liver toxicity.[2]

  • Primary Human Hepatocytes: Considered the "gold standard" for in vitro drug metabolism and toxicity studies, but their availability and viability can be limitations.

  • HepG2 cells: A human liver cancer cell line that is commonly used, but it may have lower metabolic activity compared to HepaRG and primary hepatocytes.[2]

Q4: What is the mechanism of cytotoxicity of Fialuridine (the active metabolite)?

A4: Fialuridine is a nucleoside analog that gets incorporated into mitochondrial DNA (mtDNA). This incorporation inhibits the function of DNA polymerase gamma, the enzyme responsible for mtDNA replication. The disruption of mtDNA replication leads to a decline in the function of the mitochondrial respiratory chain, resulting in decreased ATP production, increased lactate (B86563) levels, and ultimately, cell death.[1]

IV. Quantitative Data Summary

CompoundCell LineAssay DurationCC50 (µM)Reference
Fialuridine (FIAU)CEM (Human T cells)6 days~2[3]
Fialuridine (FIAU)HepG2 (Human hepatoblastoma)6 days~34[3]
Fialuridine (FIAU)HepaRG (Differentiated human hepatoma)2 weeksToxic effects observed at ~10 µM[2]
Fialuridine (FIAU)Human Myotubes1-3 weeksDose-dependent reduction in myotubes starting at 0.01 µM[4]

V. Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions
  • Prepare a 10 mM stock solution: Dissolve the required amount of this compound powder in high-purity, anhydrous DMSO. Ensure complete dissolution by vortexing. Gentle warming (to no more than 37°C) can be applied if necessary.

  • Aliquot and store: Dispense the stock solution into small, single-use aliquots and store at -20°C or -80°C.

  • Prepare working solutions: On the day of the experiment, thaw an aliquot of the stock solution. Perform a serial dilution in pre-warmed, complete cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation. The final DMSO concentration in the culture should not exceed 0.5%.

Protocol 2: General Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing the various concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the well volume) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the CC50 value.

VI. Visualizations

experimental_workflow Experimental Workflow for Cell Viability Assessment cluster_prep Preparation cluster_assay Cell-Based Assay cluster_readout Viability Measurement cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Serial Dilution in Media prep_stock->prep_working treat_cells Treat Cells with Compound prep_working->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read_plate Read Plate (Spectrophotometer) add_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability det_cc50 Determine CC50 calc_viability->det_cc50

Caption: Workflow for assessing cell viability after treatment.

signaling_pathway Mechanism of Fialuridine-Induced Mitochondrial Toxicity cluster_cell Cell cluster_mito Mitochondrion prodrug 3',5'-Di-O-benzoyl Fialuridine esterases Intracellular Esterases prodrug->esterases Enters Cell fiau Fialuridine (FIAU) esterases->fiau Cleavage of benzoyl groups fiau_p FIAU-Triphosphate fiau->fiau_p Phosphorylation mtdna mtDNA Replication fiau_p->mtdna Incorporation polg DNA Polymerase Gamma (POLG) polg->mtdna Inhibition dysfunction Mitochondrial Dysfunction mtdna->dysfunction Leads to apoptosis Apoptosis dysfunction->apoptosis

References

preventing degradation of 3',5'-Di-O-benzoyl Fialuridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting for experiments involving 3',5'-Di-O-benzoyl Fialuridine (B1672660) to minimize its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 3',5'-Di-O-benzoyl Fialuridine degradation in solution?

A1: The primary cause of degradation is the hydrolysis of the 3'- and 5'-O-benzoyl ester groups. This reaction is highly dependent on the pH and temperature of the solution. Basic conditions significantly accelerate the hydrolysis, leading to the formation of fialuridine and benzoic acid.

Q2: What are the recommended storage conditions for this compound in its solid form and in solution?

A2: In its solid form, the compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage in solution, it is advisable to use an anhydrous aprotic solvent and store at -20°C or below. For long-term storage, preparing fresh solutions is always recommended.

Q3: Which solvents are recommended for dissolving this compound?

A3: Anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dioxane are recommended. Protic solvents, especially those containing water or alcohols, should be used with caution and for immediate use only, as they can participate in the hydrolysis of the benzoyl esters.

Q4: How can I monitor the degradation of my this compound sample?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method for monitoring the degradation. A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of its purity over time.

Troubleshooting Guide

Issue 1: I observe new peaks in my HPLC chromatogram after storing my this compound solution.

  • Question: What are these new peaks likely to be?

    • Answer: The new peaks are most likely degradation products. The primary degradation pathway is the hydrolysis of the benzoyl esters, leading to the formation of mono-debenzoylated intermediates (3'-O-benzoyl Fialuridine and 5'-O-benzoyl Fialuridine) and fully deprotected Fialuridine. Benzoic acid will also be formed as a byproduct.

  • Question: How can I confirm the identity of these new peaks?

    • Answer: You can confirm the identity of the degradation products by comparing their retention times with those of commercially available standards of Fialuridine and benzoic acid. Alternatively, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the molecular weights of the compounds in each peak.

  • Question: What steps can I take to prevent this degradation in the future?

    • Answer:

      • Solvent Choice: Use anhydrous aprotic solvents for stock solutions. If aqueous buffers are necessary for your experiment, prepare the working solution immediately before use.

      • pH Control: Avoid basic conditions. If a buffer is required, use one with a neutral or slightly acidic pH (pH 4-6).

      • Temperature: Store stock solutions at -80°C and working solutions on ice for the duration of the experiment.

      • Freshness: Always use freshly prepared solutions for critical experiments.

Issue 2: The biological activity of my this compound solution has decreased over time.

  • Question: Could degradation be the cause of the reduced activity?

    • Answer: Yes, this is highly likely. This compound is a prodrug, and its activity may depend on the intact molecule. Degradation to Fialuridine or other byproducts will alter the compound's properties and likely its biological activity.

  • Question: How can I assess the purity of my stored solution?

    • Answer: Use a validated stability-indicating RP-HPLC method to quantify the amount of intact this compound remaining in your solution.

  • Question: What is the best practice for maintaining the potency of the compound in solution?

    • Answer: Prepare small, single-use aliquots of your stock solution in an anhydrous aprotic solvent and store them at -80°C. Thaw an aliquot immediately before use and dilute it to the final concentration in your experimental buffer. Discard any unused portion of the thawed aliquot.

Stability of this compound Under Various Conditions

The following table summarizes the expected qualitative stability of this compound based on general principles of benzoylated nucleoside chemistry. Actual degradation rates should be determined experimentally.

ConditionTemperatureSolvent/pHExpected StabilityPrimary Degradation Pathway
Storage (Solid) -20°CN/AHighMinimal degradation
4°CN/AModerateSlow hydrolysis if moisture is present
Room TemperatureN/ALowIncreased risk of hydrolysis with ambient moisture
Storage (Solution) -80°CAnhydrous DMSO, DMFHighMinimal degradation
-20°CAnhydrous DMSO, DMFGoodVery slow hydrolysis
4°CAqueous Buffer (pH < 6)Low to ModerateAcid-catalyzed hydrolysis
4°CAqueous Buffer (pH 7)LowNeutral hydrolysis
4°CAqueous Buffer (pH > 8)Very LowBase-catalyzed hydrolysis
Room TemperatureAnyVery LowRapid degradation

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the potential degradation products and pathways for this compound.

1. Materials:

2. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 1 hour.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Keep the solid compound in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed solid in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (100 µg/mL in methanol) to direct sunlight for 48 hours.

    • Keep a control sample in the dark.

4. HPLC Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating RP-HPLC method.

  • Example HPLC Conditions:

    • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Visualizations

parent 3',5'-Di-O-benzoyl Fialuridine intermediate1 3'-O-benzoyl Fialuridine parent->intermediate1  Hydrolysis (OH⁻, H⁺, H₂O) intermediate2 5'-O-benzoyl Fialuridine parent->intermediate2  Hydrolysis (OH⁻, H⁺, H₂O) byproduct Benzoic Acid parent->byproduct final_product Fialuridine intermediate1->final_product  Hydrolysis intermediate1->byproduct intermediate2->final_product  Hydrolysis intermediate2->byproduct start Prepare Stock Solution (Anhydrous Solvent) prepare_samples Prepare Samples under Different Conditions (pH, Temp, Solvent) start->prepare_samples initial_analysis t=0 Analysis (RP-HPLC) prepare_samples->initial_analysis storage Store Samples under Controlled Conditions prepare_samples->storage time_points Withdraw Aliquots at Specific Time Points storage->time_points analysis Analyze Aliquots (RP-HPLC) time_points->analysis data_analysis Analyze Data: - Calculate % Degradation - Identify Degradants analysis->data_analysis conclusion Determine Shelf-life and Optimal Storage Conditions data_analysis->conclusion decision decision issue issue solution solution start Unexpected Degradation Observed check_solvent Was an anhydrous aprotic solvent used? start->check_solvent check_ph Was the solution pH basic (>7)? check_solvent->check_ph Yes protic_solvent Issue: Protic solvent (e.g., water, methanol) can cause hydrolysis. check_solvent->protic_solvent No check_temp Was the solution stored above -20°C? check_ph->check_temp No basic_ph Issue: Basic pH accelerates hydrolysis. check_ph->basic_ph Yes check_age Was the solution freshly prepared? check_temp->check_age No high_temp Issue: Elevated temperature increases degradation rate. check_temp->high_temp Yes check_age->solution No old_solution Issue: Compound degrades over time in solution. check_age->old_solution Yes use_aprotic Solution: Use anhydrous DMSO or DMF. protic_solvent->use_aprotic use_neutral_acidic Solution: Use a buffer with pH 4-6 or unbuffered solvent. basic_ph->use_neutral_acidic store_cold Solution: Store solutions at -80°C. high_temp->store_cold prepare_fresh Solution: Prepare fresh solutions before use. old_solution->prepare_fresh

Technical Support Center: Enhancing Cell Permeability of Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of nucleoside analogs.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Problem: Low Intracellular Concentration of Nucleoside Analog

Possible Cause 1: Poor Passive Diffusion Across the Cell Membrane

Many nucleoside analogs are hydrophilic and struggle to cross the lipophilic cell membrane efficiently.

  • Solution 1: Employ a Prodrug Strategy. Modify the nucleoside analog into a more lipophilic prodrug. This can be achieved by attaching moieties like amino acids, lipids, or phosphoramidates. These groups can mask the polar functionalities of the parent drug, facilitating its passage across the cell membrane. Once inside the cell, these promoieties are cleaved by intracellular enzymes, releasing the active nucleoside analog.[1][2][3]

  • Solution 2: Utilize a Nanoparticle Delivery System. Encapsulating the nucleoside analog in polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve cellular uptake.[4][5][6] Nanoparticles can be taken up by cells through endocytosis, bypassing the need for direct membrane translocation.

  • Solution 3: Formulate with Liposomes. Liposomes, which are lipid-based vesicles, can encapsulate hydrophilic nucleoside analogs in their aqueous core. They can fuse with the cell membrane to release their contents directly into the cytoplasm.

Possible Cause 2: Rapid Efflux by Cellular Transporters

The nucleoside analog may be a substrate for efflux pumps like P-glycoprotein (P-gp) or Multidrug Resistance-associated Proteins (MRPs), which actively transport the drug out of the cell.

  • Solution 1: Co-administration with an Efflux Pump Inhibitor. While primarily a research tool, using known inhibitors of specific efflux pumps can help determine if efflux is the primary reason for low intracellular concentrations.

  • Solution 2: Prodrug Design to Avoid Transporter Recognition. Design a prodrug that is not a substrate for the prevalent efflux transporters in your cell model.

  • Solution 3: Nanoparticle Formulation. Encapsulation within nanoparticles can shield the drug from recognition by efflux pumps.

Possible Cause 3: Low Expression or Activity of Nucleoside Transporters

Many nucleoside analogs rely on specific uptake transporters, such as human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs), to enter the cell.

  • Solution 1: Characterize Transporter Expression. Quantify the expression levels of relevant nucleoside transporters in your cell line using techniques like qPCR or Western blotting. This will help you understand the primary uptake mechanism.

  • Solution 2: Select a Cell Line with Appropriate Transporter Expression. If possible, choose a cell line known to express high levels of the necessary uptake transporters for your specific nucleoside analog.

  • Solution 3: Bypass Transporter Dependence. Employ delivery strategies like liposomes or nanoparticles that do not rely on these specific transporters for cellular entry.

Problem: High Variability in Experimental Results

Possible Cause 1: Inconsistent Formulation of Delivery System

Variations in the size, charge, and encapsulation efficiency of liposomes or nanoparticles can lead to inconsistent results.

  • Solution: Optimize and Standardize Formulation Protocol. Follow a detailed, step-by-step protocol for the preparation of your delivery system. Characterize each batch for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency to ensure consistency.

Possible Cause 2: Low or Variable Encapsulation Efficiency

If the amount of drug loaded into your delivery system is low or varies between batches, the effective dose delivered to the cells will be inconsistent.

  • Solution: Optimize Drug Loading Parameters. Experiment with different drug-to-lipid or drug-to-polymer ratios, pH gradients, and loading methods (passive vs. active) to maximize and stabilize encapsulation efficiency.

Problem: Low Yield During Prodrug Synthesis

Possible Cause 1: Inefficient Coupling Reaction

The chemical reaction to attach the promoiety to the nucleoside analog may be inefficient.

  • Solution: Optimize Reaction Conditions. Experiment with different coupling reagents, solvents, temperatures, and reaction times. Ensure all reagents are of high quality and anhydrous where necessary.

Possible Cause 2: Degradation of Starting Materials or Product

The nucleoside analog or the resulting prodrug may be unstable under the reaction conditions.

  • Solution: Use Milder Reaction Conditions. Explore alternative synthetic routes that employ milder conditions. Use protecting groups for sensitive functional groups on the nucleoside analog that are not involved in the reaction.

Possible Cause 3: Difficult Purification

The prodrug may be difficult to separate from unreacted starting materials and byproducts.

  • Solution: Optimize Purification Method. Explore different chromatography techniques (e.g., normal phase, reverse phase) and solvent systems. Consider crystallization as a purification method.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I observe poor permeability of my nucleoside analog?

A1: The first step is to characterize the physicochemical properties of your nucleoside analog, such as its solubility and lipophilicity (LogP). This will help you understand the underlying reasons for its poor permeability. Subsequently, you should investigate the role of nucleoside transporters in its cellular uptake.

Q2: How do I choose between a prodrug approach, liposomes, or nanoparticles?

A2: The choice of delivery strategy depends on several factors, including the properties of your nucleoside analog, the target cell type, and the desired therapeutic outcome.

  • Prodrugs are often a good choice for improving oral bioavailability and can be designed to target specific enzymes or transporters.

  • Liposomes are versatile and can encapsulate both hydrophilic and hydrophobic drugs. They are particularly useful for intravenous delivery and can be modified with targeting ligands.

  • Nanoparticles can protect the drug from degradation, provide sustained release, and can also be targeted. They are a good option for drugs that are sensitive to enzymatic degradation.

The following decision-making workflow can guide your selection:

Delivery System Selection Choosing a Delivery Strategy for Nucleoside Analogs Start Start: Poorly Permeable Nucleoside Analog Properties Characterize Drug Properties (Solubility, LogP, Stability) Start->Properties Target Define Target & Application (Oral vs. IV, Cell Type) Properties->Target Decision1 Is oral bioavailability a key goal? Target->Decision1 Prodrug Prodrug Strategy Nanoparticle Nanoparticle Delivery Liposome Liposomal Formulation Decision1->Prodrug Yes Decision2 Is the drug highly sensitive to enzymatic degradation? Decision1->Decision2 No Decision2->Nanoparticle Yes Decision3 Is targeted delivery to specific receptors required? Decision2->Decision3 No Decision3->Nanoparticle Consider Both Decision3->Liposome Yes

Caption: A decision tree to guide the selection of a suitable delivery strategy.

Q3: What are the key parameters to evaluate when developing a new delivery system for a nucleoside analog?

A3: Key parameters include:

  • In Vitro:

    • Cellular uptake and intracellular concentration of the nucleoside analog.

    • Cytotoxicity against target cells.

    • Permeability across cell monolayers (e.g., Caco-2).

    • Stability of the formulation in biological media.

  • In Vivo:

    • Pharmacokinetics (bioavailability, half-life).

    • Biodistribution.

    • Efficacy in a relevant disease model.

    • Toxicity and safety profile.

Data Presentation: Quantitative Comparison of Enhancement Strategies

The following tables summarize quantitative data from various studies to allow for easy comparison of different strategies to improve the permeability and bioavailability of nucleoside analogs.

Table 1: Comparison of Oral Bioavailability of Tenofovir Prodrugs

ProdrugOral Bioavailability (%)Fold Increase vs. TenofovirReference
Tenofovir< 2-[7]
Tenofovir Disoproxil Fumarate (TDF)25-40~12.5 - 20[8]
Tenofovir Alafenamide (TAF)~25~12.5[8]
Tenofovir Dipivoxil Fumarate~30~15[2]

Table 2: Caco-2 Permeability of Floxuridine and its Amino Acid Ester Prodrugs

CompoundApparent Permeability (Papp, 10⁻⁶ cm/s)Fold Increase vs. FloxuridineReference
Floxuridine0.5-[1]
5'-L-Isoleucyl Floxuridine4.08[1]
5'-L-Valyl Floxuridine5.511[1]

Table 3: Comparison of Encapsulation Efficiency of Gemcitabine in Liposomes and Nanoparticles

FormulationEncapsulation Efficiency (%)Reference
Conventional Liposomes23.8 ± 0.98[5]
PEGylated Liposomes26.1 ± 0.18[5]
PLGA Nanoparticles (50/50)12.7 ± 0.86[4]
PEGylated PLGA Nanoparticles18.8 ± 1.52[5]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Synthesis of an Amino Acid Phosphoramidate (B1195095) (ProTide) Prodrug of a Nucleoside Analog

This protocol describes a general method for the synthesis of a phosphoramidate prodrug.

Materials:

  • Nucleoside analog

  • Aryl phosphorodichloridate (e.g., phenyl phosphorodichloridate)

  • Amino acid ester hydrochloride (e.g., L-alanine methyl ester hydrochloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (TEA)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Phosphorylation of the Nucleoside:

    • Dissolve the nucleoside analog in anhydrous pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Add aryl phosphorodichloridate dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Addition of the Amino Acid Ester:

    • In a separate flask, suspend the amino acid ester hydrochloride in anhydrous DCM and add TEA. Stir for 15 minutes.

    • Add the amino acid ester solution to the reaction mixture from step 1.

    • Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction with a small amount of water.

    • Dilute the mixture with DCM and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired phosphoramidate prodrug.

Workflow Diagram:

Prodrug_Synthesis cluster_0 Phosphorylation cluster_1 Amino Acid Addition cluster_2 Purification A Dissolve Nucleoside in Pyridine B Add Aryl Phosphorodichloridate at 0°C A->B C Stir at Room Temperature B->C E Add to Reaction Mixture C->E D Prepare Amino Acid Ester Solution D->E F Stir for 12-24h E->F G Work-up (Washings) F->G H Dry and Concentrate G->H I Silica Gel Chromatography H->I J Pure Prodrug I->J

Caption: Workflow for the synthesis of a phosphoramidate prodrug.

Protocol 2: Encapsulation of a Hydrophilic Nucleoside Analog in PLGA Nanoparticles

This protocol outlines the double emulsion solvent evaporation method for encapsulating a hydrophilic drug.

Materials:

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v)

  • Nucleoside analog

  • Deionized water

Procedure:

  • Preparation of the Primary Emulsion (w/o):

    • Dissolve the nucleoside analog in a small volume of deionized water to create the internal aqueous phase.

    • Dissolve PLGA in DCM to create the organic phase.

    • Add the internal aqueous phase to the organic phase.

    • Emulsify using a high-speed homogenizer or sonicator to form a stable water-in-oil (w/o) emulsion.

  • Preparation of the Double Emulsion (w/o/w):

    • Add the primary emulsion to a larger volume of PVA solution (the external aqueous phase).

    • Immediately emulsify again using a high-speed homogenizer or sonicator to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation:

    • Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Remove the supernatant and wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps two more times.

  • Lyophilization:

    • Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose).

    • Freeze-dry the suspension to obtain a powder of the drug-loaded nanoparticles.

Workflow Diagram:

Nanoparticle_Encapsulation A Dissolve Nucleoside Analog in Water (Internal Aqueous Phase) C Form Primary Emulsion (w/o) (Homogenize/Sonicate) A->C B Dissolve PLGA in DCM (Organic Phase) B->C D Add to PVA Solution (External Aqueous Phase) C->D E Form Double Emulsion (w/o/w) (Homogenize/Sonicate) D->E F Solvent Evaporation (Stirring) E->F G Nanoparticle Collection (Centrifugation & Washing) F->G H Lyophilization G->H I Drug-Loaded Nanoparticles H->I Caco2_Assay_Logic cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Seed & Differentiate Caco-2 Cells B Verify Monolayer Integrity (TEER, Lucifer Yellow) A->B C Add Test Compound to Donor Chamber B->C D Sample from Receiver Chamber at Time Points C->D E Analyze Sample Concentrations (LC-MS/MS) D->E F Calculate Papp Value E->F G Permeability Assessment F->G

References

minimizing off-target effects of 3',5'-Di-O-benzoyl Fialuridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 3',5'-Di-O-benzoyl Fialuridine (B1672660).

Introduction

3',5'-Di-O-benzoyl Fialuridine is a prodrug of Fialuridine (FIAU), a nucleoside analog investigated for its antiviral properties. The benzoyl groups are designed to enhance bioavailability, being cleaved in vivo to release the active compound, FIAU. However, clinical trials in the 1990s revealed severe, and in some cases fatal, off-target toxicity associated with FIAU, primarily mitochondrial toxicity leading to hepatic failure and lactic acidosis.[1][2][3] Understanding and mitigating these off-target effects is critical for any research involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target effect of this compound?

A1: The primary off-target effect is severe mitochondrial toxicity caused by the active metabolite, Fialuridine (FIAU).[4] This toxicity was not predicted by initial preclinical animal studies but led to tragic outcomes in human clinical trials.[5] The toxicity manifests as hepatic failure, lactic acidosis, pancreatitis, neuropathy, and myopathy.[1][4]

Q2: What is the mechanism of FIAU-induced mitochondrial toxicity?

A2: FIAU is transported into the mitochondria, in humans, partly by the human equilibrative nucleoside transporter 1 (hENT1).[6] Inside the mitochondria, it is phosphorylated by thymidine (B127349) kinase 2 (TK2) to its triphosphate form.[6] This active form is then incorporated into mitochondrial DNA (mtDNA) by DNA polymerase gamma.[7] The incorporation of FIAU into mtDNA impairs DNA synthesis and leads to mitochondrial dysfunction.[7] This results in decreased mtDNA abundance, defective mitochondrial structure, accumulation of lipid droplets, and ultimately cell death.[7]

Q3: Why were the off-target effects not detected in standard preclinical animal models?

A3: The mitochondrial toxicity of FIAU is largely human-specific. This is thought to be due to differences in the mitochondrial transport of the drug in humans versus other species. Standard preclinical toxicology studies in mice, rats, dogs, and primates did not show the severe hepatotoxicity seen in humans.[5] More recent studies have shown that chimeric mice with "humanized" livers can replicate the hepatotoxicity observed in humans.[5]

Q4: What are the key clinical and cellular manifestations of toxicity?

A4: Key manifestations include:

  • Clinical: Nausea, vomiting, hepatic failure, severe lactic acidosis, pancreatitis, peripheral neuropathy, and myopathy.[1][4]

  • Cellular: Accumulation of microvesicular and macrovesicular fat in hepatocytes (steatosis), abnormal mitochondrial structure, and apoptosis.[1][8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Observed Issue Potential Cause Recommended Action
Unexpected cytotoxicity in cell-based assays, especially in human cell lines. Off-target mitochondrial toxicity due to the active metabolite, FIAU.1. Confirm the cell line's origin. Human cell lines are more susceptible. 2. Perform a dose-response and time-course experiment to determine the EC50 and the onset of toxicity. Toxicity may be delayed.[6] 3. Assess mitochondrial function. (See Experimental Protocols section).
In vivo studies show signs of animal distress, such as weight loss, lethargy, or abnormal blood chemistry (e.g., elevated liver enzymes, lactate). Systemic toxicity due to FIAU, particularly hepatotoxicity.1. Immediately reduce the dose or discontinue treatment. 2. Monitor blood lactate (B86563) and liver enzyme levels (ALT, AST). 3. Perform histological analysis of the liver to look for steatosis and mitochondrial abnormalities.[1] 4. Consider using chimeric mice with humanized livers for more predictive toxicology studies.[5]
Variability in experimental results between different batches of the compound. Differences in purity or stability of the this compound prodrug.1. Verify the purity of each batch using analytical methods like HPLC. 2. Ensure proper storage conditions to prevent degradation. 3. Perform a fresh dose-response curve for each new batch to ensure consistent potency.
Difficulty distinguishing between on-target antiviral effects and off-target cytotoxicity. Overlapping dose ranges for efficacy and toxicity.1. Determine the therapeutic index (ratio of the toxic dose to the therapeutic dose). 2. Use a lower, effective concentration for antiviral assays.[9] 3. Include a cytotoxicity assay in parallel with your antiviral assay to monitor cell health.[10]

Experimental Protocols

Assessment of Mitochondrial DNA Depletion

This protocol is designed to quantify the amount of mitochondrial DNA (mtDNA) relative to nuclear DNA (nDNA) in cells treated with this compound. A decrease in the mtDNA/nDNA ratio is an indicator of mitochondrial toxicity.[11]

Methodology:

  • Cell Treatment: Culture human hepatocyte cell lines (e.g., HepG2) or primary human hepatocytes and treat with varying concentrations of this compound for a specified duration (e.g., 7-14 days).[7] Include a vehicle control.

  • DNA Extraction: Isolate total DNA from the treated and control cells using a commercial DNA extraction kit.

  • Quantitative PCR (qPCR):

    • Design primers specific for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M).

    • Perform qPCR using a SYBR Green or probe-based assay.

    • Calculate the relative amount of mtDNA to nDNA using the delta-delta Ct method.

  • Data Analysis: Compare the mtDNA/nDNA ratio in treated cells to that of the control cells. A significant decrease indicates mitochondrial DNA depletion.

Measurement of Mitochondrial Respiration

This assay assesses the effect of the compound on mitochondrial function by measuring the oxygen consumption rate (OCR).

Methodology:

  • Cell Plating: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

  • Compound Treatment: Treat the cells with this compound for the desired time.

  • Seahorse XF Assay:

    • Wash the cells and replace the medium with XF Assay Medium.

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

    • Measure the OCR at baseline and after each injection.

  • Data Analysis: Calculate parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Compare these parameters between treated and control cells.

In Vitro Cytotoxicity Assay

This protocol determines the concentration of this compound that causes 50% cell death (CC50).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate.

  • Compound Dilution: Prepare a serial dilution of this compound.

  • Treatment: Add the compound dilutions to the cells and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Use a cell viability reagent such as MTT, MTS, or a luciferase-based assay (e.g., CellTiter-Glo®) to measure the percentage of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and calculate the CC50 value.

Visualizations

FIAU_Toxicity_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Prodrug 3',5'-Di-O-benzoyl Fialuridine FIAU_cyto Fialuridine (FIAU) Prodrug->FIAU_cyto Metabolism FIAU_mito FIAU FIAU_cyto->FIAU_mito Transport via hENT1 hENT1 hENT1 FIAU_TP FIAU-TP FIAU_mito->FIAU_TP Phosphorylation by TK2 TK2 Thymidine Kinase 2 (TK2) Impaired_mtDNA Impaired mtDNA Replication FIAU_TP->Impaired_mtDNA Incorporation into mtDNA by PolG PolG DNA Polymerase Gamma (PolG) mtDNA Mitochondrial DNA (mtDNA) Mito_Dysfunction Mitochondrial Dysfunction Impaired_mtDNA->Mito_Dysfunction Hepatotoxicity Hepatotoxicity (Steatosis, Lactic Acidosis, Liver Failure) Mito_Dysfunction->Hepatotoxicity Leads to

Caption: Signaling pathway of Fialuridine (FIAU)-induced mitochondrial toxicity.

Experimental_Workflow Start Start: Experiment with This compound Observe Observe Unexpected Cytotoxicity/Toxicity Start->Observe Dose_Response Perform Dose-Response & Time-Course Experiments Observe->Dose_Response Yes Continue Experiment Continue Experiment Observe->Continue Experiment No Assess_Mito Assess Mitochondrial Health Dose_Response->Assess_Mito mtDNA_Depletion mtDNA Depletion Assay (qPCR) Assess_Mito->mtDNA_Depletion Mito_Respiration Mitochondrial Respiration Assay (Seahorse) Assess_Mito->Mito_Respiration Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Assess_Mito->Cytotoxicity Analyze Analyze Data & Determine Therapeutic Index mtDNA_Depletion->Analyze Mito_Respiration->Analyze Cytotoxicity->Analyze Optimize Optimize Experimental Conditions (e.g., lower concentration, shorter duration) Analyze->Optimize Toxicity Confirmed Stop Stop/Re-evaluate Experiment Analyze->Stop Toxicity Unacceptable

Caption: Troubleshooting workflow for unexpected toxicity.

References

interpreting unexpected results in 3',5'-Di-O-benzoyl Fialuridine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3',5'-Di-O-benzoyl Fialuridine (B1672660). The content addresses potential unexpected results and offers guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Unexpected Cytotoxicity

Question 1: We observed significantly higher cytotoxicity in our cell line than anticipated for a prodrug. What could be the cause?

Answer: Unexpectedly high cytotoxicity can stem from several factors related to the compound's conversion and intrinsic properties:

  • Rapid or Efficient Prodrug Conversion: The 3',5'-di-O-benzoyl ester groups are designed to be cleaved by intracellular esterases to release the active drug, Fialuridine (FIAU).[1][2] The cell line you are using may have exceptionally high esterase activity, leading to a rapid and high intracellular concentration of active FIAU.

  • High Sensitivity to Fialuridine (FIAU): The parent compound, FIAU, is known to cause severe mitochondrial toxicity.[3][4][5] This occurs when FIAU is phosphorylated to its triphosphate form (FIAU-TP) and subsequently incorporated into mitochondrial DNA (mtDNA) by DNA polymerase gamma (pol-γ).[6] This incorporation leads to impaired mtDNA replication, mitochondrial dysfunction, and ultimately cell death.[6][7] Your cell line may have a high rate of FIAU phosphorylation or a pol-γ enzyme that is particularly susceptible to FIAU-TP.

  • Off-Target Effects of the Prodrug: Although less common, the intact 3',5'-Di-O-benzoyl Fialuridine molecule could have its own cytotoxic effects independent of its conversion to FIAU.

  • Impurity in Compound Stock: The compound batch may contain impurities, including residual active FIAU from the synthesis process, which would contribute to the observed toxicity.

Troubleshooting Steps:

  • Verify Prodrug Conversion: Use HPLC or LC-MS to analyze cell lysates over time to quantify the conversion rate of the benzoyl-prodrug to free FIAU.

  • Assess Mitochondrial Function: Conduct assays to measure mitochondrial health, such as measuring mitochondrial membrane potential (e.g., with TMRE stain) or oxygen consumption rate (e.g., using a Seahorse analyzer). A significant decrease in mitochondrial function would support FIAU-mediated toxicity.

  • Test Parent Compound: Run a parallel experiment with Fialuridine (FIAU) to establish a baseline 50% cytotoxic concentration (CC50) in your specific cell line. This will help determine if the observed toxicity is consistent with the level of prodrug conversion.

  • Purity Analysis: Re-verify the purity of your compound stock using analytical methods like HPLC and NMR.

Question 2: Our experiment showed lower-than-expected cytotoxicity, and the antiviral effect is minimal. Why might this be happening?

Answer: This result often points to issues with the activation of the prodrug or inherent resistance in the experimental system.

  • Inefficient Prodrug Cleavage: The cell line may have low intracellular esterase activity, leading to poor conversion of the benzoyl prodrug into active FIAU. Without efficient release, the concentration of the active compound may not reach the therapeutic threshold.

  • Low Anabolic Activation: FIAU requires phosphorylation by cellular kinases to become active. Low levels of the necessary kinases (like thymidine (B127349) kinase 2 in the mitochondria) will result in insufficient production of the active FIAU-TP.[8]

  • Cell Line Resistance: Some cell lines may be inherently resistant to the toxic effects of nucleoside analogs. This could be due to factors like rapid drug efflux, altered nucleotide metabolism, or a DNA polymerase gamma that does not efficiently incorporate FIAU-TP.

  • Compound Degradation: The compound may be unstable in your culture medium, degrading before it can be taken up by the cells.

Troubleshooting Steps:

  • Confirm Prodrug Uptake and Cleavage: Use HPLC or LC-MS to measure the intracellular concentrations of both the prodrug and free FIAU. This will confirm if the compound is entering the cells and being converted.

  • Use a Different Cell Line: Test the compound in a cell line known to be sensitive to nucleoside analogs, such as HepG2 cells, which are commonly used for HBV studies.[6]

  • Assess Compound Stability: Incubate the compound in your complete cell culture medium for the duration of your experiment and measure its concentration over time to check for degradation.

Category 2: Inconsistent Antiviral Efficacy

Question 3: We are seeing highly variable anti-HBV (Hepatitis B Virus) activity between experiments. What are the potential sources of this inconsistency?

Answer: Variability in antiviral assays can be frustrating. The issue often lies in the complex interplay between the prodrug, the host cell, and the virus.

  • Host Cell Dependency: The antiviral activity of FIAU is highly dependent on the host cell's metabolic machinery. Differences in cellular phosphorylation activity between cell batches or even passage numbers can lead to variable levels of active FIAU-TP, causing inconsistent viral inhibition.

  • Reversibility of Action: The anti-HBV activity of FIAU has been shown to be reversible. If the compound is removed or its concentration drops, viral replication can resume quickly. Inconsistent media changes or compound replenishment schedules can therefore lead to variable results.

  • Metabolite Activity: The de-iodinated metabolite of FIAU, known as FAU, has significantly less anti-HBV activity. If your experimental conditions promote the metabolism of FIAU to FAU, the overall antiviral effect will be diminished.

  • Assay Timing and Duration: The toxic effects of FIAU, which are linked to its mechanism of action, are often delayed.[4][9] Short-duration experiments may not capture the full extent of its antiviral activity or cytotoxicity, while longer experiments might show increased toxicity that confounds the efficacy measurement. The tragic 1993 clinical trial noted severe toxicity developing only after 9-13 weeks of treatment.[3][4][10]

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Use cells from a consistent passage number and ensure strict adherence to seeding densities and growth conditions.

  • Implement a Strict Dosing Schedule: Maintain a consistent schedule for media changes and compound replenishment to ensure stable drug exposure.

  • Monitor Both Prodrug and Metabolites: If possible, use analytical methods to track the intracellular concentrations of the benzoyl-prodrug, FIAU, and its key metabolites like FAU.

  • Optimize Assay Duration: Run a time-course experiment to determine the optimal endpoint for measuring antiviral activity before significant host cell toxicity skews the results.

Data Presentation: In Vitro Activity of Fialuridine (FIAU)

The following table summarizes key quantitative data for the active compound, Fialuridine (FIAU), which is the metabolic product of this compound. This data provides a benchmark for expected efficacy and cytotoxicity.

Cell LineVirus StrainParameterValue (µM)Selectivity Index (SI)Reference
Human Hepatoblastoma (transfected with HBV genome)HBV, subtype adwIC₅₀0.90382.6
Human Hepatoblastoma (transfected with HBV genome)HBV, subtype adwCC₅₀344.3382.6
Human HepatomaDuck HBVIC₅₀0.075Not Reported
Chicken LiverDuck HBVIC₅₀156Not Reported
  • IC₅₀ (50% Inhibitory Concentration): The concentration of a drug at which it inhibits 50% of viral replication.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of a drug at which it causes a 50% reduction in cell viability.

  • Selectivity Index (SI): Calculated as CC₅₀/IC₅₀. A higher SI value indicates a more favorable safety profile.

Visualizations: Pathways and Workflows

Metabolic Activation and Mitochondrial Toxicity Pathway

This diagram illustrates the intracellular conversion of the prodrug to its active triphosphate form and the subsequent mechanism of mitochondrial toxicity.

Fialuridine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Prodrug 3',5'-Di-O-benzoyl Fialuridine FIAU Fialuridine (FIAU) Prodrug->FIAU Cellular Uptake FIAU_MP FIAU-MP FIAU->FIAU_MP Esterase Cleavage FIAU_DP FIAU-DP FIAU_MP->FIAU_DP Kinases FIAU_TP FIAU-TP (Active Form) FIAU_DP->FIAU_TP Kinases PolG DNA Polymerase Gamma (Pol-γ) FIAU_TP->PolG Inhibits/ Incorporated by mtDNA mtDNA Replication Dysfunction Mitochondrial Dysfunction PolG->Dysfunction Chain Termination/ Impaired Replication mtDNA->Dysfunction

Caption: Metabolic activation and toxicity pathway of Fialuridine.

Experimental Workflow for Investigating Unexpected Cytotoxicity

This workflow provides a logical sequence of steps to diagnose the root cause of unexpected cytotoxicity results.

Cytotoxicity_Workflow start Unexpected Cytotoxicity Observed check_purity Step 1: Verify Compound Purity (HPLC, NMR) start->check_purity is_pure Is Compound Pure? check_purity->is_pure resynthesize Resynthesize or Repurify Compound is_pure->resynthesize No check_conversion Step 2: Quantify Prodrug Conversion (HPLC/LC-MS on cell lysate) is_pure->check_conversion Yes conversion_rate Conversion Rate? check_conversion->conversion_rate high_conversion High Conversion conversion_rate->high_conversion High low_conversion Low Conversion conversion_rate->low_conversion Low/None assess_mito Step 3: Assess Mitochondrial Function (e.g., TMRE, Seahorse) high_conversion->assess_mito off_target Investigate Off-Target Effects of Intact Prodrug low_conversion->off_target mito_dysfunction Mitochondrial Dysfunction Confirmed assess_mito->mito_dysfunction conclusion Conclusion: High cytotoxicity is likely due to efficient conversion to FIAU and subsequent mitochondrial toxicity. mito_dysfunction->conclusion

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to determine the concentration of the compound that causes a 50% reduction in cell viability (CC₅₀). The assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in sterile PBS)

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and wells with medium only (background control).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48, 72, or 96 hours). The delayed toxicity of FIAU may require longer incubation times.

  • MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of serum-free medium and 10 µL of MTT reagent to each well.[11][14]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[12][13]

  • Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11]

  • Data Analysis: Subtract the average absorbance of the background control wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the CC₅₀ value.

Protocol 2: HPLC Analysis of Prodrug Conversion

This protocol provides a general framework for using High-Performance Liquid Chromatography (HPLC) to monitor the conversion of the lipophilic prodrug (this compound) to the more polar active compound (Fialuridine) in cell lysates.[15][16][17]

Materials:

  • HPLC system with a UV detector and a reverse-phase C18 column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein precipitation agent (e.g., ice-cold methanol (B129727) or acetonitrile)

  • Reference standards for both this compound and Fialuridine

Procedure:

  • Sample Preparation:

    • Culture and treat cells with the prodrug for various time points (e.g., 0, 2, 6, 12, 24 hours).

    • Harvest the cells, wash with cold PBS, and lyse them using a suitable buffer.

    • To precipitate proteins, add 3 volumes of ice-cold acetonitrile to the cell lysate. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the small molecules, and dry it under a vacuum or nitrogen stream.

    • Reconstitute the dried extract in a small, known volume of the HPLC mobile phase.

  • HPLC Method:

    • Column: Standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength appropriate for the compounds (e.g., 260-270 nm).[16][17]

    • Gradient: A gradient elution is necessary to separate the nonpolar prodrug from the polar active compound. An example gradient:

      • 0-5 min: 10% B

      • 5-25 min: Ramp from 10% to 90% B

      • 25-30 min: Hold at 90% B

      • 30-35 min: Return to 10% B and equilibrate.

  • Analysis:

    • Inject the prepared reference standards to determine their retention times. The benzoyl-prodrug will have a much longer retention time than the more polar Fialuridine.

    • Inject the reconstituted cell extracts.

    • Identify and integrate the peak areas corresponding to the prodrug and the active compound in your samples.

    • Create a standard curve for each compound to quantify their concentrations in the cell lysate at each time point. This will allow you to determine the rate of intracellular conversion.

References

Validation & Comparative

Lack of Direct Comparative Data on the Antiviral Activity of 3',5'-Di-O-benzoyl Fialuridine and Fialuridine (FIAU)

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparison of the antiviral activity between 3',5'-Di-O-benzoyl Fialuridine (B1672660) and its parent compound, Fialuridine (FIAU), cannot be provided at this time due to a lack of available experimental data from the conducted searches. The following guide, therefore, focuses on the well-documented antiviral properties of FIAU, offering a comprehensive overview of its efficacy, mechanism of action, and the experimental protocols used for its evaluation. This information can serve as a valuable reference for researchers and drug development professionals.

A Comprehensive Guide to the Antiviral Activity of Fialuridine (FIAU)

Fialuridine (FIAU), a nucleoside analog, has demonstrated potent antiviral activity, particularly against Hepatitis B Virus (HBV). However, its clinical development was terminated due to severe hepatotoxicity.[1][2][3] This guide provides an in-depth look at the in vitro antiviral performance of FIAU.

Quantitative Antiviral Activity and Cytotoxicity of FIAU

The antiviral efficacy and cytotoxicity of FIAU have been assessed in various cell culture systems. The key parameters used to quantify its activity are the 50% inhibitory concentration (IC50), which measures the drug's potency in inhibiting viral replication, and the 50% cytotoxic concentration (CC50), which indicates the drug's toxicity to host cells. A higher selectivity index (SI), calculated as CC50/IC50, suggests a more favorable safety profile.

Cell LineVirusParameterValue (µM)Selectivity Index (SI)
Human Hepatoblastoma (HBV-transfected)Hepatitis B Virus (HBV), subtype adwIC500.90382.6[4]
Human Hepatoblastoma (HBV-transfected)Hepatitis B Virus (HBV), subtype adwCC50344.3382.6[4]
Human HepatomaDuck Hepatitis B Virus (DHBV)IC500.075Not Reported
Chicken LiverDuck Hepatitis B Virus (DHBV)IC50156Not Reported

Table 1: In Vitro Antiviral Activity and Cytotoxicity of FIAU against Hepatitis B Virus.[4]

The data indicates that FIAU is a potent inhibitor of HBV replication in human liver cells. Notably, the antiviral activity of FIAU is dependent on the host cell, as evidenced by the significant difference in IC50 values between human hepatoma and chicken liver cells against duck HBV.[4] This suggests that the phosphorylation of FIAU by host cell kinases, a crucial step for its activation, varies across different cell types.[4]

Mechanism of Action

FIAU is a thymidine (B127349) analog that, in its triphosphate form, inhibits viral DNA polymerase. This inhibition leads to the termination of the elongating viral DNA chain, thus preventing viral replication.[5] The antiviral activity of FIAU is reversible; viral replication resumes after the removal of the drug.[4]

Experimental Protocols

The evaluation of FIAU's antiviral activity and cytotoxicity involves standardized in vitro assays.

Cell Culture and Virus Production: A human hepatoblastoma cell line stably transfected with the HBV genome is commonly used.[4] This cell line continuously produces HBV particles, allowing for the assessment of antiviral compounds.

Antiviral Activity Assay (IC50 Determination):

  • Cell Seeding: Transfected human hepatoblastoma cells are seeded in multi-well plates.

  • Drug Treatment: Cells are treated with various concentrations of FIAU.

  • Incubation: The treated cells are incubated for a specific period (e.g., 10 days).[4]

  • Analysis of Viral DNA: Extracellular viral DNA is quantified using Polymerase Chain Reaction (PCR) to determine the extent of viral replication inhibition.[4]

  • IC50 Calculation: The IC50 value is calculated as the concentration of FIAU that inhibits HBV DNA replication by 50%.[4]

Cytotoxicity Assay (CC50 Determination):

  • Cell Seeding: Human hepatoblastoma cells are seeded in multi-well plates.

  • Drug Treatment: Cells are exposed to a range of FIAU concentrations.

  • Incubation: The cells are incubated for the same duration as the antiviral assay.

  • Cell Viability Assessment: Cell viability is measured using a standard method, such as the MTT assay.[4]

  • CC50 Calculation: The CC50 value is determined as the concentration of FIAU that reduces cell viability by 50%.[4]

Experimental Workflow for In Vitro Antiviral Activity Assessment

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis cluster_results Results cell_seeding Seed HBV-producing Hepatoblastoma Cells drug_treatment Treat cells with varying FIAU concentrations cell_seeding->drug_treatment incubation Incubate for 10 days drug_treatment->incubation viral_dna_quant Quantify extracellular HBV DNA (PCR) incubation->viral_dna_quant cell_viability Measure cell viability (MTT Assay) incubation->cell_viability ic50_calc Calculate IC50 viral_dna_quant->ic50_calc cc50_calc Calculate CC50 cell_viability->cc50_calc antiviral_efficacy Antiviral Efficacy ic50_calc->antiviral_efficacy cytotoxicity Cytotoxicity cc50_calc->cytotoxicity selectivity_index Selectivity Index antiviral_efficacy->selectivity_index cytotoxicity->selectivity_index

In Vitro Antiviral and Cytotoxicity Assay Workflow for FIAU.

Toxicity of FIAU

Despite its potent antiviral activity, the clinical use of FIAU was halted due to severe, delayed-onset hepatotoxicity observed in human trials.[1][2][3][6] This toxicity, characterized by lactic acidosis and hepatic steatosis, was not predicted by preclinical animal studies.[2][6] The woodchuck model was later found to replicate the delayed toxicity seen in humans, making it a valuable tool for studying the mechanisms of FIAU toxicity.[6] The toxicity is believed to be related to mitochondrial dysfunction.[5]

References

Comparative Analysis of Fialuridine Cytotoxicity and its Nucleoside Analog Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Cytotoxicity Comparison

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of Fialuridine (B1672660) (FIAU) in comparison to its non-toxic epimer and other relevant nucleoside analogs. The half-maximal cytotoxic concentration (CC50) is a key metric, representing the concentration of a compound at which 50% of the cells in a culture are killed.

CompoundCell LineCytotoxicity EndpointCC50 (µM)Reference
Fialuridine (FIAU) HepG2Cell Viability344.3[1]
Fialuridine (FIAU) HepaRGCell Viability~10 (after 2 weeks)[2]
Fialuridine (FIAU) Epimer (FIRU) HepaRGCell ViabilityNo cytotoxicity observed[2]
Sofosbuvir Human Hepatocyte Co-culturesATP Content & ViabilityNot determinable (low toxicity)[3]
Zidovudine (AZT) Human MyotubesMitochondrial ChangesInduces changes[4]

Mechanism of Fialuridine-Induced Cytotoxicity

The primary mechanism of Fialuridine's toxicity is the inhibition of mitochondrial DNA polymerase gamma (Pol γ), the sole DNA polymerase present in mitochondria. This inhibition leads to the depletion of mitochondrial DNA (mtDNA), impaired mitochondrial protein synthesis, and ultimately, mitochondrial dysfunction. The consequences of this are severe, manifesting as lactic acidosis and multi-organ failure, with the liver being particularly susceptible.

Fialuridine_Toxicity_Pathway FIAU Fialuridine (FIAU) Cell_Membrane Cellular Uptake FIAU->Cell_Membrane hENT1 FIAU_MP FIAU Monophosphate Cell_Membrane->FIAU_MP Thymidine Kinase 2 (TK2) FIAU_DP FIAU Diphosphate FIAU_MP->FIAU_DP FIAU_TP FIAU Triphosphate (FIAU-TP) FIAU_DP->FIAU_TP Mitochondrion Mitochondrion FIAU_TP->Mitochondrion Pol_gamma DNA Polymerase γ FIAU_TP->Pol_gamma Inhibition mtDNA_Replication mtDNA Replication Pol_gamma->mtDNA_Replication mtDNA_Depletion mtDNA Depletion mtDNA_Replication->mtDNA_Depletion Disruption Mito_Dysfunction Mitochondrial Dysfunction mtDNA_Depletion->Mito_Dysfunction Hepatotoxicity Hepatotoxicity Mito_Dysfunction->Hepatotoxicity

Caption: Mechanism of Fialuridine-induced mitochondrial toxicity.

Experimental Protocols

A frequently employed method for assessing the in vitro cytotoxicity of nucleoside analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Cytotoxicity Assay Protocol

1. Cell Seeding:

  • Cells (e.g., HepG2, HepaRG) are seeded into 96-well plates at a predetermined density and allowed to adhere and proliferate overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., Fialuridine) is prepared in a suitable solvent (e.g., DMSO).
  • Serial dilutions of the compound are made in cell culture medium to achieve the desired final concentrations.
  • The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compound. Control wells containing medium with the vehicle (solvent) and medium alone are also included.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours, or longer for delayed toxicity studies) at 37°C with 5% CO2.

4. MTT Addition and Incubation:

  • After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well.
  • The plates are then incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

5. Solubilization of Formazan:

  • The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
  • The plate is gently agitated to ensure complete dissolution of the crystals.

6. Absorbance Measurement:

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) may be used to subtract background absorbance.

7. Data Analysis:

  • The cell viability is calculated as a percentage of the control (vehicle-treated) cells.
  • The CC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxicity of nucleoside analogs.

Cytotoxicity_Screening_Workflow Start Start Cell_Culture Cell Line Selection and Culture Start->Cell_Culture Cell_Seeding Seeding Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Dilution Series Preparation Treatment Treatment with Nucleoside Analogs Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 24-72h) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT, XTT) Incubation->Assay Data_Acquisition Data Acquisition (Absorbance Reading) Assay->Data_Acquisition Data_Analysis Data Analysis (CC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro cytotoxicity screening of nucleoside analogs.

References

Validating the Antitumor Potential of 3',5'-Di-O-benzoyl Fialuridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the potential antitumor effects of 3',5'-Di-O-benzoyl Fialuridine. While direct experimental data on the antitumor activity of this specific compound is limited in publicly available literature, this document synthesizes information on its parent compound, Fialuridine (FIAU), and related benzoylated nucleoside analogs to build a case for its investigation as a cancer therapeutic.

Executive Summary

This compound is a benzoylated derivative of the nucleoside analog Fialuridine (FIAU). The addition of benzoyl groups is a common prodrug strategy to enhance the lipophilicity and potentially improve the therapeutic index of parent compounds. The primary rationale for investigating this compound as an antitumor agent stems from the known mechanisms of nucleoside analogs in cancer therapy and the demonstrated enhancement of anticancer activity through benzoylation in other similar molecules. However, the severe hepatotoxicity of the parent compound, FIAU, necessitates a cautious and thorough evaluation of the derivative's safety profile.

Comparison with Fialuridine (FIAU)

The parent compound, Fialuridine (FIAU), was initially developed as an antiviral agent for hepatitis B. However, clinical trials were halted due to severe and often fatal hepatotoxicity.[1][2] Understanding the toxicity of FIAU is crucial for evaluating the potential of its derivatives.

Toxicity Profile of Fialuridine (FIAU):

ParameterObservationReference
Primary Toxicity Severe hepatotoxicity, leading to liver failure.[1][2]
Mechanism of Toxicity Inhibition of mitochondrial DNA polymerase gamma, leading to mitochondrial DNA depletion and dysfunction.[3]
Clinical Manifestations Lactic acidosis, microvesicular steatosis (fatty liver), and pancreatitis.

The benzoylation of FIAU to form this compound may alter its pharmacokinetic and pharmacodynamic properties, potentially reducing its interaction with mitochondrial DNA polymerase gamma and thus mitigating its toxicity.

Comparison with Other Benzoylated Nucleoside Analogs

Studies on other nucleoside analogs have shown that the addition of benzoyl groups can significantly enhance their antitumor activity. For instance, 3',5'-dibenzoyl-5-fluoro-2'-deoxyuridine (a derivative of FUdR) demonstrated markedly increased efficacy against murine leukemia cells compared to the parent compound.[2] This enhancement is often attributed to improved cellular uptake and a sustained release of the active compound.

CompoundParent CompoundEnhancement of Antitumor ActivityReference
3',5'-dibenzoyl-5-fluoro-2'-deoxyuridine5-fluoro-2'-deoxyuridine (FUdR)Markedly increased activity against L1210 leukemia cells.[2]
3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine5-fluoro-2'-deoxyuridine (FUdR)Strong anticancer effect on VX-2 tumor in rabbits.

These findings suggest that the benzoyl modifications in this compound could confer a similar advantage, making it a more potent and potentially safer antitumor agent than FIAU.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the antitumor effects of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound, Fialuridine (as a control), and a standard chemotherapeutic agent (e.g., doxorubicin) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Visualizations

Signaling Pathway

G cluster_0 Cellular Uptake and Metabolism cluster_1 Mechanism of Action 3,5-Di-O-benzoyl_Fialuridine 3,5-Di-O-benzoyl_Fialuridine Fialuridine Fialuridine 3,5-Di-O-benzoyl_Fialuridine->Fialuridine Esterases Fialuridine_Monophosphate Fialuridine_Monophosphate Fialuridine->Fialuridine_Monophosphate Thymidine Kinase Fialuridine_Triphosphate Fialuridine_Triphosphate Fialuridine_Monophosphate->Fialuridine_Triphosphate Kinases DNA_Polymerase DNA_Polymerase Fialuridine_Triphosphate->DNA_Polymerase Inhibition DNA_Synthesis DNA_Synthesis Fialuridine_Triphosphate->DNA_Synthesis Incorporation & Chain Termination DNA_Polymerase->DNA_Synthesis Catalyzes DNA_Damage DNA_Damage DNA_Synthesis->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis (Proposed) Cancer_Cell_Lines Cancer_Cell_Lines Compound_Treatment Compound_Treatment Cancer_Cell_Lines->Compound_Treatment MTT_Assay MTT_Assay Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis_Assay Compound_Treatment->Apoptosis_Assay IC50_Determination IC50_Determination MTT_Assay->IC50_Determination Apoptotic_Cell_Quantification Apoptotic_Cell_Quantification Apoptosis_Assay->Apoptotic_Cell_Quantification Tumor_Xenograft_Model Tumor_Xenograft_Model Drug_Administration Drug_Administration Tumor_Xenograft_Model->Drug_Administration Tumor_Growth_Monitoring Tumor_Growth_Monitoring Drug_Administration->Tumor_Growth_Monitoring Toxicity_Assessment Toxicity_Assessment Drug_Administration->Toxicity_Assessment Efficacy_Evaluation Efficacy_Evaluation Tumor_Growth_Monitoring->Efficacy_Evaluation Safety_Profile Safety_Profile Toxicity_Assessment->Safety_Profile

Caption: Experimental workflow for evaluating antitumor effects.

Conclusion

While direct evidence for the antitumor effects of this compound is not yet available, the rationale for its investigation is strong. The known anticancer activity of nucleoside analogs, coupled with the potential for enhanced efficacy and reduced toxicity through benzoylation, positions this compound as a promising candidate for further research. The experimental protocols and comparative data presented in this guide provide a framework for the systematic validation of its therapeutic potential. Rigorous preclinical evaluation, with a strong emphasis on assessing its mitochondrial toxicity, will be essential in determining its future as a viable anticancer agent.

References

A Comparative Guide to the Mitochondrial Toxicity of Fialuridine and its Prodrug, 3',5'-Di-O-benzoyl Fialuridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fialuridine (B1672660) exhibits profound, irreversible mitochondrial toxicity, primarily through the inhibition of mitochondrial DNA (mtDNA) polymerase gamma, leading to mtDNA depletion, impaired respiratory chain function, and subsequent cell death, particularly in hepatocytes. This toxicity resulted in severe liver failure and death in clinical trial participants. 3',5'-Di-O-benzoyl Fialuridine is a prodrug of Fialuridine, with benzoyl groups attached at the 3' and 5' positions of the ribose sugar. These modifications are intended to increase its lipophilicity and facilitate cell membrane passage. It is anticipated that once inside the cell, cellular esterases cleave the benzoyl groups, releasing the active Fialuridine. Consequently, the mitochondrial toxicity of this compound is expected to be directly proportional to the rate and extent of its conversion to Fialuridine within the target cells. While this prodrug strategy may alter the pharmacokinetics and tissue distribution, it is unlikely to mitigate the inherent mitochondrial toxicity of the parent compound.

Data Presentation: Fialuridine Mitochondrial Toxicity

The following table summarizes key quantitative data from in vitro and in vivo studies on Fialuridine-induced mitochondrial toxicity. No direct quantitative data for this compound is available for comparison.

ParameterAssay SystemConcentration/DoseObserved EffectReference
mtDNA Content HepG2 cells20 µM~30% decrease after 14 days
HepaRG cells10 µMSignificant decrease after 2 weeks[1][2]
Humanized mouse liver25-250 mg/kg/day72-89% decrease in human hepatocytes[3]
Cell Viability (IC50) HepaRG cells~10 µMDecreased viability after extended dosing[1][2]
Mitochondrial Morphology Human myotubes in culture0.01-100 µMSwollen mitochondria, concentric lamellar structures, paracrystalline inclusions
Humanized mouse liver400 mg/kg/dayLipid and mitochondrial abnormalities in human hepatocytes
Lactic Acid Production Clinical trial participantsNot specifiedSevere lactic acidosis[4]
DNA Polymerase Gamma Inhibition (Ki) In vitro enzyme assay0.015 µM (for FIAUTP)Competitive inhibition

Mechanism of Fialuridine-Induced Mitochondrial Toxicity

Fialuridine exerts its mitochondrial toxicity through a multi-step process that ultimately cripples cellular energy production. The key events are outlined below and illustrated in the signaling pathway diagram.

  • Cellular and Mitochondrial Uptake: Fialuridine enters the cell and is subsequently transported into the mitochondria. The human equilibrative nucleoside transporter 1 (hENT1) has been implicated in its transport across the mitochondrial membrane.[5]

  • Phosphorylation to Active Form: Inside the cell, Fialuridine is phosphorylated by cellular kinases, including thymidine (B127349) kinase 2 (TK2) in the mitochondria, to its active triphosphate form, FIAU-triphosphate (FIAUTP).

  • Inhibition of DNA Polymerase Gamma: FIAUTP acts as a competitive inhibitor of DNA polymerase gamma, the sole enzyme responsible for replicating mtDNA.

  • mtDNA Depletion: The inhibition of DNA polymerase gamma leads to a progressive depletion of mtDNA.

  • Impaired Respiratory Chain Function: mtDNA encodes essential subunits of the electron transport chain (ETC) complexes. Depletion of mtDNA results in decreased synthesis of these proteins, leading to impaired oxidative phosphorylation.

  • Cellular Energy Crisis and Oxidative Stress: The dysfunctional ETC leads to a severe reduction in ATP production and an increase in the generation of reactive oxygen species (ROS), causing oxidative stress.

  • Lipid Accumulation and Cell Death: The cellular energy crisis and oxidative stress trigger downstream events, including the accumulation of lipid droplets (steatosis) and ultimately, cell death (apoptosis and necrosis), particularly in hepatocytes which have a high mitochondrial content and metabolic rate.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathway of Fialuridine toxicity and a typical experimental workflow for its assessment.

Fialuridine_Toxicity_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_outcome Cellular Outcome FIAU_ext Fialuridine FIAU_cyt Fialuridine FIAU_ext->FIAU_cyt Transporter- mediated Prodrug_ext 3',5'-Di-O-benzoyl Fialuridine Prodrug_cyt 3',5'-Di-O-benzoyl Fialuridine Prodrug_ext->Prodrug_cyt Passive Diffusion FIAUTP_cyt FIAU-TP FIAU_cyt->FIAUTP_cyt hENT1 hENT1 FIAU_cyt->hENT1 Transport Prodrug_cyt->FIAU_cyt Cleavage Esterases Esterases Esterases->Prodrug_cyt Kinases_cyt Cellular Kinases Kinases_cyt->FIAU_cyt FIAU_mit Fialuridine FIAUTP_mit FIAU-TP FIAU_mit->FIAUTP_mit hENT1->FIAU_mit TK2 TK2 TK2->FIAU_mit PolG DNA Polymerase Gamma FIAUTP_mit->PolG Inhibition mtDNA_rep mtDNA Replication PolG->mtDNA_rep Catalyzes mtDNA_dep mtDNA Depletion mtDNA_rep->mtDNA_dep Leads to ETC Electron Transport Chain Dysfunction mtDNA_dep->ETC ATP ATP Depletion ETC->ATP ROS ROS Increase ETC->ROS Steatosis Steatosis (Lipid Accumulation) ATP->Steatosis ROS->Steatosis Apoptosis Apoptosis/ Necrosis Steatosis->Apoptosis Mitochondrial_Toxicity_Workflow cluster_assays Mitochondrial Toxicity Assessment start Start: Cell Culture (e.g., HepaRG, primary hepatocytes) treatment Compound Treatment (Fialuridine or Prodrug) - Dose-response - Time-course start->treatment harvest Cell Harvesting and Sample Preparation treatment->harvest mtDNA_assay mtDNA Quantification (qPCR) harvest->mtDNA_assay respiration_assay Mitochondrial Respiration (e.g., Seahorse XF) harvest->respiration_assay morphology_assay Mitochondrial Morphology (Electron Microscopy) harvest->morphology_assay ros_assay ROS Production (e.g., MitoSOX) harvest->ros_assay viability_assay Cell Viability/Cytotoxicity (e.g., MTT, LDH) harvest->viability_assay data_analysis Data Analysis and Interpretation mtDNA_assay->data_analysis respiration_assay->data_analysis morphology_assay->data_analysis ros_assay->data_analysis viability_assay->data_analysis conclusion Conclusion on Mitochondrial Toxicity Profile data_analysis->conclusion

References

The Lipophilic Advantage: A Comparative Guide to the Pharmacokinetics of Benzoylated and Non-Benzoylated Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a nucleoside analog from administration to its intracellular target is fraught with challenges, primarily due to the inherent polarity of these molecules, which often leads to poor oral bioavailability. A key strategy to overcome this hurdle is the use of prodrugs, with benzoylation emerging as a prominent method to enhance lipophilicity and improve pharmacokinetic profiles. This guide provides an objective comparison of the pharmacokinetic differences between benzoylated and non-benzoylated nucleosides, supported by experimental data and detailed protocols.

Enhanced Oral Absorption: The Core Principle of Benzoylation

The primary rationale for benzoylating a nucleoside is to transiently mask its polar hydroxyl and amino groups with a lipophilic benzoyl group. This chemical modification increases the molecule's ability to permeate the lipid-rich membranes of the gastrointestinal tract, a critical step for oral absorption. Once absorbed into the bloodstream, the benzoyl group is designed to be cleaved by endogenous esterases, releasing the active parent nucleoside to exert its therapeutic effect. This prodrug approach aims to significantly improve the oral bioavailability of nucleoside analogs that would otherwise require intravenous administration.

Quantitative Pharmacokinetic Comparison

While the conceptual benefits of benzoylation are well-established, direct comparative pharmacokinetic data in the public domain remains somewhat limited for a wide range of specific benzoylated versus non-benzoylated nucleoside pairs. However, the principle has been demonstrated with various lipophilic prodrugs of nucleosides. For the purpose of this guide, we will present a hypothetical, yet representative, data set that illustrates the expected pharmacokinetic shifts following benzoylation, based on the established principles of prodrug design.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of a Non-Benzoylated Nucleoside (Parent Drug) and its Benzoylated Prodrug in Rats Following Oral Administration

ParameterParent Nucleoside (Oral)Benzoylated Nucleoside (Oral)
Dose (mg/kg) 5075 (equimolar to 50 mg/kg parent)
Cmax (ng/mL) 150800
Tmax (hr) 0.51.5
AUC (0-t) (ng·hr/mL) 3002400
Oral Bioavailability (%) <10~60

Note: This data is illustrative and intended to represent the expected improvements in oral pharmacokinetic parameters with benzoylation.

Deciphering the Pharmacokinetic Journey

The journey of a benzoylated nucleoside through the body can be visualized as a multi-step process, from administration to the release of the active drug.

cluster_oral_admin Oral Administration cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_metabolism Metabolism Oral Gavage Oral Gavage Intestinal Lumen Intestinal Lumen Oral Gavage->Intestinal Lumen Delivery Increased Lipophilicity Increased Lipophilicity Passive Diffusion Passive Diffusion Increased Lipophilicity->Passive Diffusion Facilitates Benzoylated Nucleoside in Plasma Benzoylated Nucleoside in Plasma Passive Diffusion->Benzoylated Nucleoside in Plasma Absorption Intestinal Wall Intestinal Wall Intestinal Lumen->Intestinal Wall Enzymatic Cleavage Enzymatic Cleavage Benzoylated Nucleoside in Plasma->Enzymatic Cleavage Transport Parent Nucleoside Parent Nucleoside Enzymatic Cleavage->Parent Nucleoside Release of Active Drug Benzoic Acid Benzoic Acid Enzymatic Cleavage->Benzoic Acid Byproduct

Caption: Workflow of a benzoylated nucleoside prodrug.

Absorption

Non-benzoylated nucleosides, due to their hydrophilic nature, are poorly absorbed through the lipid-rich intestinal epithelium. Benzoylation significantly increases the lipophilicity of the molecule, allowing it to more readily pass through the intestinal wall via passive diffusion. This enhanced membrane permeability is the cornerstone of the improved oral bioavailability seen with benzoylated prodrugs.

Distribution

Once in the systemic circulation, the benzoylated nucleoside is distributed throughout the body. The increased lipophilicity may also influence its distribution into tissues, potentially leading to different tissue-to-plasma concentration ratios compared to the parent drug.

Metabolism

The key metabolic step for a benzoylated nucleoside prodrug is the enzymatic cleavage of the benzoyl group to release the active parent nucleoside. This hydrolysis is primarily mediated by esterases present in the plasma, liver, and other tissues. The rate of this cleavage is a critical factor in the prodrug's design, as it determines the rate of appearance and the concentration profile of the active drug. Ideally, the cleavage should be rapid enough to ensure therapeutic concentrations of the parent nucleoside are reached, but not so rapid that it leads to high peak concentrations and potential toxicity.

Benzoylated Nucleoside Benzoylated Nucleoside Parent Nucleoside (Active) Parent Nucleoside (Active) Benzoylated Nucleoside->Parent Nucleoside (Active) Hydrolysis Benzoic Acid Benzoic Acid Benzoylated Nucleoside->Benzoic Acid Byproduct Esterases Esterases Esterases->Benzoylated Nucleoside

Caption: Enzymatic activation of a benzoylated nucleoside.

Excretion

The excretion profile of the parent nucleoside, once released from its benzoylated prodrug, is generally expected to be similar to that of the parent drug administered directly. The benzoic acid byproduct is typically metabolized and excreted through known pathways.

Experimental Protocols

To enable researchers to conduct their own comparative pharmacokinetic studies, we provide a detailed, generalized protocol for an in vivo study in rats.

Protocol: Comparative Oral Pharmacokinetic Study in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Acclimation: Acclimatize animals for at least 7 days before the experiment.

  • Housing: House in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.

2. Drug Formulation and Administration:

  • Formulation:

    • Parent Nucleoside: Dissolve in a suitable vehicle (e.g., water, saline, or a solution containing a solubilizing agent like 5% DMSO and 10% Solutol HS 15 in water).

    • Benzoylated Nucleoside: Formulate as a suspension or solution in a vehicle appropriate for its solubility (e.g., 0.5% carboxymethylcellulose in water, or a lipid-based formulation).

  • Administration:

    • Oral (PO): Administer the formulations via oral gavage using a suitable gavage needle. The volume should typically be 5-10 mL/kg.[1][2][3][4]

    • Intravenous (IV) - for bioavailability determination: Administer a solution of the parent drug via the tail vein at a lower dose (e.g., 5 mg/kg) to a separate group of rats.

3. Blood Sampling:

  • Time Points: Collect blood samples at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 h).

  • Procedure: Collect approximately 0.2-0.3 mL of blood from the tail vein or saphenous vein into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Processing: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

4. Sample Analysis (LC-MS/MS):

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a volume of cold acetonitrile (B52724) (typically 3-4 times the plasma volume) containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[5][6]

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for both the benzoylated nucleoside, the parent nucleoside, and the internal standard.[5][7]

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and oral bioavailability (F%).

  • Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Animal Preparation Animal Preparation Dosing (PO/IV) Dosing (PO/IV) Animal Preparation->Dosing (PO/IV) Blood Sampling Blood Sampling Dosing (PO/IV)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Extraction Sample Extraction Plasma Separation->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis PK Analysis PK Analysis LC-MS/MS Analysis->PK Analysis

Caption: Experimental workflow for a pharmacokinetic study.

Conclusion

Benzoylation represents a powerful and effective strategy to enhance the oral bioavailability of nucleoside analogs. By increasing lipophilicity, this prodrug approach facilitates gastrointestinal absorption, leading to higher systemic exposure of the active parent compound. The successful application of this strategy requires a thorough understanding of the pharmacokinetic principles involved and the implementation of rigorous experimental protocols to accurately characterize the absorption, distribution, metabolism, and excretion of both the prodrug and the active nucleoside. This guide provides a foundational framework for researchers to explore and leverage the benefits of benzoylation in the development of next-generation oral nucleoside therapeutics.

References

A Comparative Analysis of 3',5'-Di-O-benzoyl Fialuridine and Other HBV Inhibitors: Efficacy, Safety, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 3',5'-Di-O-benzoyl Fialuridine (B1672660) and other prominent Hepatitis B Virus (HBV) inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a detailed overview of their respective antiviral potencies, cytotoxic profiles, and mechanisms of action, supported by experimental data.

Introduction to HBV Inhibition Strategies

Chronic Hepatitis B infection remains a significant global health challenge, with current therapeutic strategies primarily focused on suppressing viral replication to prevent progression to cirrhosis and hepatocellular carcinoma. Nucleoside and nucleotide analogs are a cornerstone of HBV treatment, targeting the viral DNA polymerase. This guide will delve into a comparative analysis of Fialuridine (FIAU), the parent compound of 3',5'-Di-O-benzoyl Fialuridine, and currently recommended first-line treatments: Entecavir and Tenofovir (B777), along with the historically significant Lamivudine.

Quantitative Comparison of In Vitro Efficacy and Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of the selected HBV inhibitors, primarily in the context of the HepG2.2.15 cell line, a widely used in vitro model for HBV replication. The Selectivity Index (SI), calculated as CC50/IC50, is a critical measure of a drug's therapeutic window.

CompoundCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Fialuridine (FIAU) HepG2.2.150.90344.3382.6[1][2]
Entecavir HepG2.2.150.00375308000[3]
Tenofovir HepG2.2.151.1>100>90.9[4]
Lamivudine HepG2.2.150.0016 - 0.07>1000>14285 - >142.8[5][6]

Mechanism of Action and Viral Replication

HBV replication is a complex process that primarily occurs within hepatocytes. Nucleoside and nucleotide analog inhibitors act by targeting the reverse transcriptase activity of the HBV polymerase, leading to chain termination of the nascent viral DNA.

HBV_Replication_and_Inhibition cluster_inhibitors Nucleoside/Nucleotide Analog Inhibitors cccDNA cccDNA pgRNA pgRNA cccDNA->pgRNA Transcription Core_Particle Core Particle Assembly pgRNA->Core_Particle HBV_Polymerase HBV Polymerase HBV_Polymerase->Core_Particle Reverse_Transcription Reverse Transcription (rcDNA synthesis) Core_Particle->Reverse_Transcription Virion_Assembly Virion Assembly & Release Reverse_Transcription->Virion_Assembly Inhibitor Fialuridine Entecavir Tenofovir Lamivudine Inhibitor->Reverse_Transcription Inhibition of DNA Synthesis

Figure 1: Simplified HBV replication cycle and the target of nucleoside/nucleotide analog inhibitors.

The Specter of Toxicity: The Fialuridine Story

While FIAU demonstrated potent anti-HBV activity, its clinical development was halted due to severe and unexpected mitochondrial toxicity, leading to liver failure and death in some patients during a 1993 clinical trial.[7] This tragic outcome underscored the critical importance of thoroughly evaluating off-target effects, particularly on mitochondrial function, for nucleoside analogs. The toxicity is attributed to the incorporation of FIAU into mitochondrial DNA by DNA polymerase gamma, leading to impaired mitochondrial replication and function.

Fialuridine_Toxicity_Pathway cluster_mitochondrion Mitochondrion FIAU Fialuridine (FIAU) PolG DNA Polymerase Gamma FIAU->PolG Incorporation into mtDNA mtDNA_Replication mtDNA Replication PolG->mtDNA_Replication Mitochondrial_Dysfunction Mitochondrial Dysfunction mtDNA_Replication->Mitochondrial_Dysfunction Lactic_Acidosis Lactic Acidosis Mitochondrial_Dysfunction->Lactic_Acidosis Liver_Failure Liver Failure Mitochondrial_Dysfunction->Liver_Failure

Figure 2: Mechanism of Fialuridine-induced mitochondrial toxicity.

Experimental Protocols

HBV DNA Reduction Assay (IC50 Determination)

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a compound against HBV replication in HepG2.2.15 cells.

a. Cell Culture and Maintenance:

  • HepG2.2.15 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 380 µg/mL G418.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. Assay Procedure:

  • Seed HepG2.2.15 cells in 96-well plates at a density that ensures they are sub-confluent at the start of treatment.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound. Include a positive control (e.g., Lamivudine) and a no-drug vehicle control.

  • Incubate the plates for 6-9 days, with media and compound changes every 2-3 days.

  • On the final day, collect the cell culture supernatant.

  • Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.

  • Quantify the HBV DNA levels using a quantitative real-time PCR (qPCR) assay targeting a conserved region of the HBV genome.

  • The IC50 value is calculated by plotting the percentage of HBV DNA inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

HBV_DNA_Reduction_Workflow start Seed HepG2.2.15 cells treat Treat with serial dilutions of test compound start->treat incubate Incubate for 6-9 days treat->incubate collect Collect supernatant incubate->collect extract Extract HBV DNA collect->extract qpcr Quantify HBV DNA (qPCR) extract->qpcr calculate Calculate IC50 qpcr->calculate

Figure 3: Workflow for the HBV DNA reduction assay.

Cytotoxicity Assay (CC50 Determination) using MTT

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

a. Cell Culture:

  • Use the same cell line as in the antiviral assay (e.g., HepG2.2.15 or the parental HepG2 line).

b. Assay Procedure:

  • Seed cells in a 96-well plate at the same density as the antiviral assay.

  • After 24 hours, replace the medium with fresh medium containing the same serial dilutions of the test compound as used in the antiviral assay. Include a no-drug control and a control for 100% cytotoxicity (e.g., a high concentration of a known cytotoxic agent).

  • Incubate the plates for the same duration as the antiviral assay.

  • At the end of the incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • The CC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This comparative guide highlights the critical balance between antiviral efficacy and safety in the development of HBV inhibitors. While Fialuridine demonstrated potent in vitro activity, its severe mitochondrial toxicity serves as a stark reminder of the potential for off-target effects with nucleoside analogs. In contrast, Entecavir and Tenofovir exhibit high selectivity indices, reflecting their favorable safety profiles and potent antiviral activity, which has established them as first-line therapies for chronic Hepatitis B. Lamivudine, while historically important, is now less frequently used due to the high rate of resistance development. The provided experimental protocols offer a standardized framework for the in vitro evaluation of novel anti-HBV compounds, emphasizing the importance of concurrent assessment of both efficacy and cytotoxicity to identify promising and safe therapeutic candidates. Future research should continue to focus on developing inhibitors with high potency, a high barrier to resistance, and an excellent safety profile to improve the management of chronic HBV infection.

References

Validating the Prodrug Hypothesis of 3',5'-Di-O-benzoyl Fialuridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Theoretical Framework for Mitigating Fialuridine-Induced Mitochondrial Toxicity

Fialuridine (B1672660) (FIAU), a once-promising antiviral nucleoside analogue for the treatment of hepatitis B, was withdrawn from clinical trials due to severe and unforeseen hepatotoxicity, leading to liver failure and fatalities in some patients.[1][2][3] The underlying mechanism of this toxicity is the incorporation of FIAU into mitochondrial DNA, which disrupts mitochondrial function and leads to cell death.[3][4] The development of a prodrug, such as 3',5'-Di-O-benzoyl Fialuridine, represents a key strategy to potentially circumvent this toxicity while maintaining therapeutic efficacy. This guide provides a comparative framework for validating the prodrug hypothesis of this compound, outlining the necessary experimental data and protocols.

The Prodrug Hypothesis

The central hypothesis is that by masking the hydroxyl groups of FIAU with benzoyl esters, the resulting prodrug, this compound, will exhibit an improved safety profile and pharmacokinetic properties. The benzoyl groups are expected to be cleaved by ubiquitous esterase enzymes in the body to release the active FIAU. This strategy is predicated on two main potential advantages:

  • Altered Biodistribution and Cellular Uptake: The increased lipophilicity of the benzoyl-modified compound may alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially reducing its accumulation in mitochondria.

  • Controlled Release of the Active Compound: Gradual enzymatic conversion to FIAU could maintain therapeutic concentrations while avoiding the high initial plasma concentrations that may contribute to off-target toxicity.

Comparative Data Presentation

To validate this hypothesis, a direct comparison between FIAU and its di-benzoyl prodrug is essential. The following tables summarize the hypothetical experimental data that would be required.

Table 1: In Vitro Cytotoxicity

CompoundCell LineIC50 (µM)CC50 (µM)Therapeutic Index (CC50/IC50)
Fialuridine (FIAU)HepG2DataDataData
3',5'-Di-O-benzoyl FIAUHepG2DataDataData
Fialuridine (FIAU)Primary Human HepatocytesDataDataData
3',5'-Di-O-benzoyl FIAUPrimary Human HepatocytesDataDataData

IC50: 50% inhibitory concentration against Hepatitis B virus replication. CC50: 50% cytotoxic concentration.

Table 2: In Vivo Acute Toxicity in Rodent Model

CompoundRoute of AdministrationDose (mg/kg)Observed ToxicitiesLD50 (mg/kg)
Fialuridine (FIAU)OralDataDataData
3',5'-Di-O-benzoyl FIAUOralDataDataData
Fialuridine (FIAU)IntravenousDataDataData
3',5'-Di-O-benzoyl FIAUIntravenousDataDataData

LD50: Lethal dose for 50% of the test population.

Table 3: Comparative Pharmacokinetics in a Non-Rodent Model (e.g., Beagle Dog)

ParameterFialuridine (FIAU)3',5'-Di-O-benzoyl FIAU
Oral Bioavailability (%) DataData
Cmax (ng/mL) DataData
Tmax (h) DataData
AUC (ng·h/mL) DataData
Half-life (t½) (h) DataData
Metabolites Identified FIAU and othersFIAU, benzoyl-FIAU, benzoic acid

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

In Vitro Cytotoxicity and Antiviral Activity Assay
  • Objective: To determine the concentration of each compound that inhibits 50% of viral replication (IC50) and the concentration that causes 50% cell death (CC50).

  • Cell Lines: HepG2 2.2.15 cells (a human hepatoblastoma cell line that constitutively expresses HBV) and primary human hepatocytes.

  • Protocol:

    • Plate cells in 96-well plates and allow them to adhere.

    • Treat cells with serial dilutions of FIAU and 3',5'-Di-O-benzoyl FIAU for a specified period (e.g., 6 days).

    • For antiviral activity, quantify the amount of HBV DNA in the supernatant using quantitative real-time PCR.

    • For cytotoxicity, assess cell viability using a standard MTT or CellTiter-Glo assay.

    • Calculate IC50 and CC50 values using dose-response curve analysis.

In Vivo Acute Toxicity Study
  • Objective: To assess the short-term toxicity and determine the median lethal dose (LD50) of each compound.

  • Animal Model: Male and female Sprague-Dawley rats.

  • Protocol:

    • Administer single escalating doses of FIAU and 3',5'-Di-O-benzoyl FIAU via oral gavage and intravenous injection.

    • Monitor animals for clinical signs of toxicity, body weight changes, and mortality for 14 days.

    • Perform gross necropsy and histopathological examination of major organs.

    • Determine the LD50 using a recognized statistical method.

Pharmacokinetic Study
  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds.

  • Animal Model: Male Beagle dogs.

  • Protocol:

    • Administer a single oral or intravenous dose of FIAU or 3',5'-Di-O-benzoyl FIAU.

    • Collect blood samples at predetermined time points.

    • Analyze plasma samples for the concentration of the parent drug and its major metabolites (including FIAU for the prodrug group) using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters using appropriate software.

Mandatory Visualizations

Signaling Pathway: Mechanism of Fialuridine Toxicity

Caption: Mechanism of Fialuridine-induced mitochondrial toxicity.

Experimental Workflow: Prodrug Hypothesis Validation

prodrug_validation_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies enzymatic_hydrolysis Enzymatic Hydrolysis Assay (Esterase Stability) pk_study Pharmacokinetic Study (Oral Bioavailability, Metabolism) enzymatic_hydrolysis->pk_study Inform antiviral_assay Antiviral Activity Assay (IC50) efficacy_study Efficacy in Animal Model (e.g., Woodchuck Hepatitis Virus) antiviral_assay->efficacy_study Inform therapeutic_index Therapeutic Index antiviral_assay->therapeutic_index Calculate cytotoxicity_assay Cytotoxicity Assay (CC50) toxicity_study Acute & Chronic Toxicity Studies cytotoxicity_assay->toxicity_study Inform cytotoxicity_assay->therapeutic_index Calculate mitochondrial_tox Mitochondrial Toxicity Assay (e.g., Seahorse Assay) pk_study->toxicity_study pk_study->efficacy_study prodrug This compound prodrug->enzymatic_hydrolysis prodrug->antiviral_assay prodrug->cytotoxicity_assay prodrug->mitochondrial_tox fiau Fialuridine (FIAU) fiau->antiviral_assay fiau->cytotoxicity_assay fiau->mitochondrial_tox

Caption: Workflow for the validation of the this compound prodrug hypothesis.

Logical Relationship: The Prodrug Concept

prodrug_concept prodrug This compound (Prodrug) absorption Oral Absorption prodrug->absorption Improved esterases Esterases (in Plasma, Liver, etc.) absorption->esterases Enters Circulation fiau Fialuridine (FIAU) (Active Drug) esterases->fiau Hydrolysis benzoic_acid Benzoic Acid (Byproduct) esterases->benzoic_acid Hydrolysis therapeutic_effect Therapeutic Effect (Antiviral Activity) fiau->therapeutic_effect toxicity Mitochondrial Toxicity fiau->toxicity Reduced?

Caption: The conceptual pathway for the activation and action of this compound.

References

A Comparative Guide: Cross-Referencing 3',5'-Di-O-benzoyl Fialuridine Data with Historical FIAU Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fialuridine (B1672660) (FIAU) and its derivative, 3',5'-Di-O-benzoyl Fialuridine. It is intended to be a valuable resource for researchers and drug development professionals by presenting historical data on FIAU and outlining the necessary experimental frameworks for evaluating related compounds.

Disclaimer: Publicly available experimental data on the antiviral activity, toxicity, and pharmacokinetics of this compound is limited. Therefore, a direct quantitative comparison with FIAU is not currently possible. This guide summarizes the extensive historical data for FIAU to provide a benchmark for the future evaluation of this compound and other related nucleoside analogs.

Chemical Structures

A fundamental starting point for comparison is the chemical structure of the two compounds. This compound is a derivative of FIAU where benzoyl groups are attached at the 3' and 5' positions of the ribose sugar. This modification significantly increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Caption: Chemical structures of Fialuridine (FIAU) and this compound.

Historical Context: The FIAU Story

Fialuridine (FIAU) was a potent nucleoside analog investigated for the treatment of Hepatitis B Virus (HBV) infection. Initial clinical trials showed promising antiviral activity. However, a 1993 clinical trial was terminated due to severe, unexpected toxicity, leading to several patient deaths and liver transplants. The toxicity was characterized by delayed onset of severe liver failure and lactic acidosis. This tragic outcome highlighted the potential for severe mitochondrial toxicity with nucleoside analogs, a toxicity that was not predicted by standard preclinical animal studies.[1]

Comparative Data Tables

The following tables summarize the available data for FIAU. No corresponding public data for this compound has been identified. These tables serve as a benchmark for what needs to be determined for the benzoylated compound.

Table 1: Antiviral Activity of FIAU against Hepatitis B Virus (HBV)
CompoundCell LineAssayEndpointValueReference
FIAUHuman HepatomaDuck HBV DNA replicationIC500.075 µM[2]
FIAUChicken LiverDuck HBV DNA replicationIC50156 µM[2]
FIAUWoodchuck ModelWHV DNA reduction-Significant antiviral effect at 1.5 mg/kg/d[3]

IC50: Half-maximal inhibitory concentration

Table 2: Preclinical and Clinical Toxicity of FIAU
SpeciesDoseDurationObserved ToxicityReference
Mice250 mg/kg/day-Renal failure in 4/50 mice.[1]
Rats>3,000 mg/kgSingle Oral DoseLD50 > 3,000 mg/kg.[4]
Dogs3 mg/kg/day90 daysNo significant abnormalities.[1]
Monkeys25 mg/kg/day30 daysNo significant abnormalities.[1]
Woodchucks1.5 mg/kg/day12 weeksAnorexia, weight loss, muscle wasting, lethargy, hepatic insufficiency, lactic acidosis, death.[3]
HumansClinical Trial>2 monthsHepatic failure, lactic acidosis, pancreatitis, neuropathy, myopathy, death.

LD50: Median lethal dose

Table 3: Pharmacokinetics of FIAU
SpeciesDoseKey FindingsReference
Healthy VolunteersSingle 5 mg oral doseProlonged elimination half-life of 29.3 hours.[5]
Dogs-Mean elimination half-life of 35.3 hours.[5]

Mechanism of Toxicity: A Focus on Mitochondria

The severe toxicity of FIAU is attributed to its effect on mitochondria. FIAU is phosphorylated within the cell and is then incorporated into mitochondrial DNA (mtDNA) by the mitochondrial DNA polymerase gamma.[6] This incorporation leads to impaired mtDNA synthesis and function, resulting in a depletion of mitochondrial proteins essential for cellular respiration. The subsequent mitochondrial dysfunction leads to decreased ATP production and an increase in lactate, culminating in lactic acidosis and cell death, particularly in hepatocytes.[6]

cluster_cell Hepatocyte cluster_mito Mitochondrial Matrix FIAU FIAU FIAU_P FIAU-Triphosphate FIAU->FIAU_P Cellular Kinases Mitochondrion Mitochondrion FIAU_P->Mitochondrion PolG DNA Polymerase Gamma FIAU_P->PolG Inhibits & Incorporates into mtDNA mtDNA Mitochondrial DNA (mtDNA) PolG->mtDNA Replicates Impaired_mtDNA Impaired mtDNA Replication & Function PolG->Impaired_mtDNA Dysfunction Mitochondrial Dysfunction Impaired_mtDNA->Dysfunction Toxicity Cellular Toxicity (Lactic Acidosis, Apoptosis) Dysfunction->Toxicity

Caption: Proposed mechanism of FIAU-induced mitochondrial toxicity.

Experimental Protocols for Comparative Analysis

To adequately compare this compound with FIAU, a series of standardized in vitro and in vivo experiments are required. The following protocols provide a framework for such an evaluation.

In Vitro Antiviral Activity Assay (CPE Reduction Assay)

Objective: To determine the 50% effective concentration (EC50) of the test compound against a target virus.

Methodology:

  • Cell Preparation: Plate a suitable host cell line (e.g., Vero 76 for many viruses, or a human hepatocyte cell line for HBV) in 96-well plates and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound and FIAU as a control) in culture medium.

  • Infection: Infect the cell monolayers with the target virus in the presence of the various concentrations of the test compounds. Include untreated infected (virus control) and untreated uninfected (cell control) wells.

  • Incubation: Incubate the plates until significant cytopathic effect (CPE) is observed in the virus control wells.

  • Quantification of Cell Viability: Stain the cells with a viability dye (e.g., neutral red). The amount of dye uptake is proportional to the number of viable cells.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits viral CPE by 50%. Also, determine the 50% cytotoxic concentration (CC50) from parallel plates with uninfected cells to calculate the selectivity index (SI = CC50/EC50).

In Vitro Mitochondrial Toxicity Assay

Objective: To assess the potential of the test compound to induce mitochondrial dysfunction.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., HepG2 human hepatoma cells) in both glucose-containing and galactose-containing media. Cells grown in galactose are more dependent on oxidative phosphorylation and are more sensitive to mitochondrial toxicants.

  • Compound Exposure: Treat the cells with various concentrations of the test compounds for different durations.

  • Multiplexed Assay: Utilize a commercially available assay kit (e.g., Promega's Mitochondrial ToxGlo™ Assay) to sequentially measure two key parameters from the same well:

    • Cell Membrane Integrity: A fluorescent marker is used to measure the activity of a protease released from dead cells, indicating cytotoxicity.

    • Cellular ATP Levels: A luminescent assay is used to quantify the total cellular ATP, which reflects the energy state of the cells.

  • Data Analysis: A significant decrease in ATP levels, especially in galactose-cultured cells, without a corresponding immediate loss of membrane integrity, is indicative of mitochondrial toxicity.

G cluster_workflow Comparative Toxicity Workflow start Start: Test Compound (e.g., this compound) antiviral_assay In Vitro Antiviral Assay (e.g., CPE Reduction) start->antiviral_assay mito_tox_assay In Vitro Mitochondrial Toxicity Assay start->mito_tox_assay pharmacokinetics In Vitro/In Vivo Pharmacokinetics start->pharmacokinetics data_analysis Comparative Data Analysis vs. FIAU antiviral_assay->data_analysis mito_tox_assay->data_analysis pharmacokinetics->data_analysis animal_studies In Vivo Animal Toxicity Studies (e.g., Woodchuck Model) decision Go/No-Go Decision for Further Development animal_studies->decision data_analysis->animal_studies

Caption: A proposed experimental workflow for the comparative evaluation of new Fialuridine analogs.

Conclusion and Future Directions

The historical case of FIAU serves as a critical lesson in drug development, emphasizing the importance of thoroughly investigating potential mitochondrial toxicity, especially for nucleoside analogs. While this compound's benzoyl modifications may alter its pharmacokinetic and toxicity profiles, a comprehensive evaluation is necessary to determine its therapeutic potential.

Future research should focus on generating robust in vitro and in vivo data for this compound, following the experimental frameworks outlined in this guide. Direct, side-by-side comparisons with FIAU under identical experimental conditions will be crucial to ascertain if the chemical modifications have mitigated the severe mitochondrial toxicity associated with the parent compound while retaining or enhancing its antiviral efficacy. Such studies are essential to de-risk the development of this and other novel nucleoside analogs.

References

comparative study of 3',5'-Di-O-benzoyl Fialuridine in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of 3',5'-Di-O-benzoyl-thymidine, a structurally similar analog to 3',5'-Di-O-benzoyl Fialuridine, across a panel of common human cancer cell lines. Due to the limited availability of public data on this compound, this guide utilizes 3',5'-Di-O-benzoyl-thymidine as a representative benzoylated nucleoside analog to illustrate the potential comparative efficacy and mechanisms of action.

Introduction to Benzoylated Nucleoside Analogs in Oncology

Nucleoside analogs are a cornerstone of cancer chemotherapy, functioning by interfering with DNA and RNA synthesis and repair, ultimately leading to apoptosis in rapidly dividing cancer cells. The addition of benzoyl groups to the sugar moiety of these analogs, creating compounds like 3',5'-Di-O-benzoyl-thymidine, is a prodrug strategy designed to enhance their lipophilicity. This increased lipophilicity can improve cell membrane permeability and potentially alter the pharmacokinetic profile of the parent drug, leading to improved efficacy and a more favorable therapeutic window. 3',5'-Di-O-benzoyl-thymidine is a purine (B94841) nucleoside analog with broad antitumor activity, which is understood to function through the inhibition of DNA synthesis and the induction of apoptosis.[1][2]

Comparative Cytotoxicity of 3',5'-Di-O-benzoyl-thymidine

Cell LineCancer TypeHypothetical IC50 (µM) of 3',5'-Di-O-benzoyl-thymidineAlternative Drug (e.g., 5-Fluorouracil) IC50 (µM)
HeLa Cervical Cancer155
MCF-7 Breast Cancer2510
A549 Lung Cancer3015
HepG2 Liver Cancer208

Note: The IC50 values presented are hypothetical and intended for illustrative purposes only. Actual values would need to be determined experimentally.

Proposed Mechanism of Action

The anticancer activity of 3',5'-Di-O-benzoyl-thymidine is believed to follow a pathway common to many nucleoside analogs. The proposed mechanism involves several key steps:

  • Cellular Uptake: The lipophilic nature of the benzoyl groups facilitates the passive diffusion of the prodrug across the cell membrane.

  • Intracellular Activation: Once inside the cell, cellular esterases are expected to cleave the benzoyl groups, releasing the active nucleoside analog, thymidine (B127349).

  • Phosphorylation: The released thymidine is then phosphorylated by cellular kinases to its active triphosphate form.

  • Inhibition of DNA Synthesis: The triphosphate analog competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into the replicating DNA strand by DNA polymerases. Its incorporation leads to chain termination and inhibition of DNA synthesis.

  • Induction of Apoptosis: The disruption of DNA replication and repair triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis.

G cluster_extracellular Extracellular Space Prodrug 3',5'-Di-O-benzoyl-thymidine DNA_Synthesis DNA Synthesis DNA_Polymerase DNA_Polymerase DNA_Polymerase->DNA_Synthesis

Experimental Protocols

A key experiment to determine the comparative cytotoxicity of a compound is the MTT assay.

MTT Assay for Cell Viability

Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3',5'-Di-O-benzoyl-thymidine (or other test compound)

  • 5-Fluorouracil (or other positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control in culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of the compounds to the respective wells. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from the absorbance of all other wells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

G

Conclusion

While direct experimental data for this compound remains elusive, the analysis of its close structural analog, 3',5'-Di-O-benzoyl-thymidine, provides a valuable framework for understanding its potential as an anticancer agent. The benzoylation strategy represents a promising approach to enhance the therapeutic properties of nucleoside analogs. Further in vitro studies are warranted to elucidate the specific cytotoxic profile and mechanism of action of this compound against a panel of cancer cell lines to fully assess its therapeutic potential.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for 3',5'-Di-O-benzoyl Fialuridine

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 3',5'-Di-O-benzoyl Fialuridine must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As a benzoyl-protected derivative of Fialuridine, this compound is classified as a hazardous chemical waste and requires meticulous handling from the point of use to final disposal. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.

Core Disposal Parameters

Proper disposal of this compound is governed by institutional and regulatory standards for hazardous chemical waste. The following table summarizes the key operational parameters for its disposal.

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste (likely halogenated organic)[1]
Container Type Leak-proof, screw-top container compatible with organic compounds.[2][3]
Container Labeling Clearly label with "Hazardous Waste," the full chemical name ("this compound"), concentration, and date of generation. Do not use abbreviations or chemical formulas.[1][3][4]
Waste Segregation Segregate from incompatible materials such as acids, bases, and oxidizers. Store with other halogenated organic waste.[1][3]
Storage Store in a designated hazardous waste storage area with secondary containment.[2][3]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, and a lab coat.

Experimental Protocol for Disposal

The following protocol outlines the step-by-step procedure for the proper disposal of this compound from the laboratory.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (leak-proof, with a screw-top cap)

  • Hazardous waste tag/label

  • Secondary containment bin

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the waste, put on chemical-resistant gloves, safety goggles, and a lab coat.

  • Prepare the Waste Container:

    • Select a clean, dry, and leak-proof container that is chemically compatible with this compound.

    • Affix a hazardous waste tag or label to the container.[4]

  • Label the Container:

    • Clearly write "Hazardous Waste" on the label.[3][4]

    • Write the full chemical name: "this compound." Avoid using abbreviations.[1][4]

    • Indicate the concentration and total quantity of the waste.

    • Record the date when the first of the waste was added to the container.

    • Include the name of the principal investigator and the laboratory location.[4]

  • Transfer the Waste:

    • Carefully transfer the this compound waste into the prepared container.

    • Do not fill the container to more than 80% capacity to allow for expansion.[1]

    • Securely fasten the screw-top cap to prevent any leaks.[2]

  • Storage:

    • Place the sealed waste container in a designated secondary containment bin to prevent spills.[2][3]

    • Store the container in a designated and properly ventilated hazardous waste accumulation area.

    • Ensure the waste is segregated from incompatible chemicals such as acids, bases, and strong oxidizing agents.[1][3]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]

    • Follow all institutional procedures for waste collection and documentation.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe prepare_container Step 2: Prepare and Label Hazardous Waste Container ppe->prepare_container transfer_waste Step 3: Transfer Waste into Labeled Container (<80% Full) prepare_container->transfer_waste store_waste Step 4: Store in Secondary Containment in Designated Area transfer_waste->store_waste segregate_waste Step 5: Segregate from Incompatible Chemicals store_waste->segregate_waste schedule_pickup Step 6: Contact EHS for Waste Pickup segregate_waste->schedule_pickup end End: Compliant Disposal schedule_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3',5'-Di-O-benzoyl Fialuridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3',5'-Di-O-benzoyl Fialuridine (B1672660)

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3',5'-Di-O-benzoyl Fialuridine, a derivative of the antiviral nucleoside analog Fialuridine.[1] Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment.

Understanding the Risks
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationsRationale
Gloves Two pairs of chemotherapy-tested, powder-free gloves (e.g., nitrile) conforming to ASTM D6978. The outer glove should be worn over the gown cuff.Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or contamination of the outer glove.[3]
Gown Disposable, lint-free, low-permeability fabric gown with a solid back and long sleeves with tight-fitting cuffs.Protects skin and personal clothing from contamination.[2][4]
Eye & Face Protection Safety goggles with side shields. A full-face shield should be worn if there is a risk of splashes.Protects eyes and face from splashes and aerosols.[4][5]
Respiratory Protection A fit-tested NIOSH-approved N95 or higher respirator.Required when handling the compound as a powder or when there is a risk of generating aerosols.[4][6]
Hair & Shoe Covers Disposable hair and shoe covers.Prevents contamination of hair and personal footwear.[3]
Operational Plan: Safe Handling Procedures

3.1. Preparation and Weighing:

  • All handling of solid this compound must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control airborne particles.

  • Use a dedicated set of utensils (spatulas, weigh boats) for this compound.

  • When weighing, do so carefully to avoid generating dust.

3.2. Dissolving and Diluting:

  • When preparing solutions, add the solvent to the solid slowly to minimize splashing.

  • If sonication is required, ensure the container is securely capped and perform the procedure within a fume hood.

3.3. Administration (In Vitro/In Vivo):

  • Use Luer-lock syringes and needles to prevent accidental disconnection.[7]

  • Avoid creating aerosols during pipetting by dispensing liquids against the side of the receiving vessel.[7]

  • All procedures with live cells or animals should be performed in a biological safety cabinet.

Disposal Plan: Waste Management

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container.

  • Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be disposed of in a clearly labeled cytotoxic waste container (often a yellow bag or bin).

  • Liquid Waste: Unused solutions and contaminated liquid waste should be collected in a sealed, labeled waste container. Consult your institution's environmental health and safety (EHS) office for specific liquid waste disposal protocols.

  • Decontamination: All work surfaces and equipment should be decontaminated after use. A common procedure involves an initial cleaning with a detergent solution followed by a deactivating agent, as recommended by your institution's EHS guidelines.

Emergency Procedures: Spills and Exposure

5.1. Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.

  • Don Appropriate PPE: At a minimum, wear a double layer of gloves, a disposable gown, eye protection, and a respirator.

  • Contain the Spill: For liquid spills, use absorbent pads from a chemical spill kit. For solid spills, gently cover with damp absorbent material to avoid raising dust.

  • Clean the Area: Carefully collect all contaminated materials and place them in a cytotoxic waste container. Clean the spill area with a detergent solution, followed by a deactivating agent.

  • Report the Incident: Report all spills to your laboratory supervisor and EHS office.

5.2. Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS office.

Visual Workflow for Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood / BSC prep_ppe->prep_hood prep_weigh Weigh Compound Carefully prep_hood->prep_weigh prep_dissolve Dissolve / Dilute prep_weigh->prep_dissolve handle_admin In Vitro / In Vivo Administration prep_dissolve->handle_admin handle_observe Experiment Observation handle_admin->handle_observe disp_sharps Sharps Waste handle_observe->disp_sharps disp_solid Solid Cytotoxic Waste handle_observe->disp_solid disp_liquid Liquid Cytotoxic Waste handle_observe->disp_liquid cleanup_decon Decontaminate Surfaces disp_sharps->cleanup_decon disp_solid->cleanup_decon disp_liquid->cleanup_decon cleanup_doff Doff PPE cleanup_decon->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.